Chemical Structure and Physical Properties of 3-tert-butyl-4-hydroxyphenyl pentanoate: An In-Depth Technical Guide
Executive Summary 3-tert-butyl-4-hydroxyphenyl pentanoate (CAS: 167997-30-0) is a highly specialized, lipophilic hindered phenol derivative utilized primarily as a radical-trapping antioxidant (RTA) in advanced materials...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-tert-butyl-4-hydroxyphenyl pentanoate (CAS: 167997-30-0) is a highly specialized, lipophilic hindered phenol derivative utilized primarily as a radical-trapping antioxidant (RTA) in advanced materials science and pharmaceutical formulations[1]. By covalently linking a pentanoate (valerate) aliphatic chain to a sterically hindered phenolic core, this molecule achieves a highly tuned partition coefficient (LogP). This structural modification enables seamless integration into lipid bilayers, lipid nanoparticles (LNPs), and hydrophobic polymer matrices, overcoming the volatility and aqueous leaching issues associated with traditional antioxidants like BHT.
Chemical Structure & Molecular Mechanics
The molecular architecture of 3-tert-butyl-4-hydroxyphenyl pentanoate (C₁₅H₂₂O₃) is bipartite, consisting of a reactive antioxidant "head" and a lipophilic "tail"[1].
Structural Deconstruction
The Hindered Phenol Core : The active moiety is derived from tert-butylhydroquinone (TBHQ). The presence of a bulky tert-butyl group at the ortho position (position 3 relative to the hydroxyl group) provides critical steric shielding to the phenolic oxygen.
The Pentanoate Tail : The 5-carbon ester linkage serves to anchor the molecule within hydrophobic domains. This prevents the antioxidant from partitioning into aqueous phases during physiological circulation or material weathering.
Causality of Antioxidant Activity
The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) [2]. When a lipid peroxyl radical (ROO•) encounters the molecule, the weak O-H bond of the phenol donates a hydrogen atom, neutralizing the radical into a stable hydroperoxide (ROOH)[3]. The resulting phenoxyl radical is resonance-stabilized across the aromatic ring. Crucially, the tert-butyl group sterically prevents this phenoxyl radical from participating in pro-oxidant chain-branching reactions or dimerization, forcing it into a stable termination pathway[2].
Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 3-tert-butyl-4-hydroxyphenyl pentanoate.
Physical and Physicochemical Properties
To facilitate formulation design, the quantitative physical properties of 3-tert-butyl-4-hydroxyphenyl pentanoate are summarized below. The addition of the pentanoate chain significantly alters the physicochemical profile compared to the parent TBHQ, drastically reducing aqueous solubility while enhancing organic compatibility[1].
Property
Value / Description
IUPAC Name
(3-tert-butyl-4-hydroxyphenyl) pentanoate
CAS Registry Number
167997-30-0
Molecular Formula
C₁₅H₂₂O₃
Molecular Weight
250.33 g/mol
Appearance
Colorless to pale yellow viscous liquid or low-melting solid
Estimated LogP
~4.5 (Highly lipophilic)
Hydrogen Bond Donors
1 (Phenolic -OH)
Hydrogen Bond Acceptors
3 (Ester oxygens, Phenolic oxygen)
Solubility Profile
Soluble in DCM, EtOH, Hexane; Insoluble in H₂O
Synthesis & Purification Workflow
The synthesis relies on the regioselective esterification of tert-butylhydroquinone (TBHQ) with valeryl chloride (pentanoyl chloride).
Causality in Experimental Design : TBHQ possesses two hydroxyl groups. The C1-OH is sterically hindered by the adjacent ortho-tert-butyl group, whereas the C4-OH is relatively unhindered. By conducting the reaction at low temperatures (0°C) with a mild base, the acyl chloride preferentially attacks the less hindered C4-OH, yielding the monoester and minimizing diester formation[4].
Step-by-Step Protocol
Preparation : Dissolve 1.0 equivalent of TBHQ in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent auto-oxidation of the hydroquinone core.
Base Addition : Add 1.2 equivalents of triethylamine (TEA). TEA acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.
Acylation : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.0 equivalent of valeryl chloride over 30 minutes. The low temperature is critical to maintain regioselectivity and prevent di-esterification[4].
Propagation : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the limiting reagent is consumed.
Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
Purification : Concentrate the crude mixture in vacuo. Purify via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate to isolate the pure monoester from trace diester and unreacted TBHQ.
Fig 2: Regioselective synthesis workflow of 3-tert-butyl-4-hydroxyphenyl pentanoate.
Analytical Validation & Quality Control
To establish a self-validating system, the purified compound must undergo rigorous analytical QC to confirm regioselectivity:
¹H-NMR (CDCl₃) : The critical diagnostic peak is the phenolic -OH proton, which should appear as a distinct singlet (exchangeable with D₂O) around 5.0 - 5.5 ppm. The tert-butyl group will appear as a massive 9H singlet at ~1.38 ppm. The terminal methyl of the pentanoate chain will appear as a 3H triplet at ~0.95 ppm. The presence of the -OH peak confirms that di-esterification did not occur.
HPLC-UV : Run on a C18 reverse-phase column (Acetonitrile/Water gradient). The compound should elute as a single sharp peak (>98% AUC) at 270 nm, distinct from the more polar TBHQ.
Applications in Drug Development & Materials
Lipid Nanoparticle (LNP) Stabilization : In mRNA therapeutics, the oxidation of ionizable lipids leads to adduct formation and loss of mRNA potency. Incorporating 3-tert-butyl-4-hydroxyphenyl pentanoate into the lipid mix provides a lipophilic shield, scavenging ROS directly within the hydrophobic core of the LNP.
Excipient for Oxidation-Prone APIs : For drugs formulated in oil-based vehicles (e.g., softgel capsules), this compound acts as a superior alternative to BHT, offering lower volatility and better membrane compatibility.
The Dual-Pronged Defense: Unraveling the Antioxidant Mechanism of 3-tert-butyl-4-hydroxyphenyl pentanoate
Authored for Researchers, Scientists, and Drug Development Professionals Abstract Oxidative stress, a consequence of the imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key patho...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a consequence of the imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in a multitude of diseases. Phenolic antioxidants have emerged as a critical class of therapeutic and stabilizing agents due to their potent ability to neutralize these damaging free radicals. This in-depth technical guide elucidates the mechanism of action of a specific synthetic phenolic antioxidant, 3-tert-butyl-4-hydroxyphenyl pentanoate. We will dissect its molecular architecture to reveal how each component—the phenolic hydroxyl group, the sterically hindering tert-butyl group, and the lipophilic pentanoate ester chain—contributes to its overall efficacy as a radical scavenger. This guide will further detail the experimental protocols for evaluating its antioxidant capacity and provide a framework for understanding its structure-activity relationship, offering a comprehensive resource for professionals in the field of antioxidant research and development.
The Landscape of Oxidative Stress and the Imperative for Antioxidants
Reactive oxygen species, such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in signaling and immune responses, their overproduction can lead to widespread damage to lipids, proteins, and nucleic acids. This state of oxidative stress is implicated in the pathogenesis of neurodegenerative diseases, cardiovascular disorders, cancer, and the aging process itself.
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction of oxidation before vital molecules are damaged. They can be broadly categorized based on their mechanism of action, with phenolic compounds being one of the most extensively studied and utilized classes due to their high efficacy.
The Core Chemistry of Phenolic Antioxidants: A Mechanistic Overview
Phenolic compounds primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3] The predominant mechanism is often dictated by the structure of the antioxidant, the nature of the free radical, and the solvent system.[3]
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxy radical (ArO•) that, due to resonance delocalization, is far less reactive than the initial radical, thus halting the oxidative cascade.[3] The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter in the HAT mechanism.[4]
Single Electron Transfer (SET): In the SET pathway, the phenolic antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻).[3] The radical cation can then deprotonate to form the phenoxy radical. The ionization potential (IP) of the antioxidant is the key energetic factor in the SET mechanism.[4]
For many phenolic antioxidants, these pathways are not mutually exclusive and can occur in concert.[2]
Caption: General mechanisms of phenolic antioxidants: HAT and SET pathways.
Molecular Dissection of 3-tert-butyl-4-hydroxyphenyl pentanoate
The antioxidant prowess of 3-tert-butyl-4-hydroxyphenyl pentanoate is a direct consequence of its specific molecular architecture. Each functional group plays a distinct and synergistic role in its radical-scavenging ability.
The Phenolic Hydroxyl (-OH) Group: This is the primary active site of the molecule. The hydrogen atom of this group is readily donated to neutralize free radicals, which is the cornerstone of its antioxidant function.[5]
The 3-tert-butyl Group: This bulky alkyl group, positioned ortho to the hydroxyl group, provides significant steric hindrance.[6][7] This steric shield serves two critical purposes:
It enhances the stability of the phenoxy radical formed after hydrogen donation, preventing it from participating in further undesirable reactions.[6]
It can modulate the reactivity of the hydroxyl group, making it more selective towards scavenging harmful free radicals.[8]
Furthermore, as an electron-donating group, the tert-butyl group increases the electron density on the aromatic ring, which can facilitate the donation of the hydroxyl hydrogen and stabilize the resulting radical.[7]
The 4-hydroxyphenyl Core: The aromatic ring is essential for delocalizing the unpaired electron of the phenoxy radical through resonance, a key feature that contributes to its stability and low reactivity.[6]
The Pentanoate Ester Chain (-OOC(CH₂)₃CH₃): This lipophilic side chain significantly influences the molecule's physical properties, particularly its solubility. By increasing its affinity for non-polar environments, the pentanoate chain enhances the antioxidant's effectiveness in lipid-rich systems such as cell membranes and oils.[9][10] This is a practical application of the "polar paradox," which posits that polar antioxidants are more effective in non-polar media, and vice-versa. The length of the alkyl chain can impact the antioxidant's positioning at oil-water interfaces, which are often the sites of oxidative reactions.[9] However, there can be a "cutoff effect," where increasing the chain length beyond a certain point may decrease antioxidant activity in some systems.[7]
Caption: Molecular structure and key functional groups.
Experimental Validation of Antioxidant Efficacy
The antioxidant capacity of 3-tert-butyl-4-hydroxyphenyl pentanoate can be quantitatively assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable DPPH radical, which is a deep violet color, to the pale yellow hydrazine.[11] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging activity.[11]
Experimental Protocol: DPPH Assay
Reagent Preparation:
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
Test Compound Stock Solution: Prepare a stock solution of 3-tert-butyl-4-hydroxyphenyl pentanoate in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to desired test concentrations.
Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox in methanol.
Assay Procedure (96-well plate format):
Add 100 µL of the different concentrations of the test compound solutions to triplicate wells.
In separate wells, add 100 µL of the positive control solution.
In another set of wells, add 100 µL of methanol to serve as the blank (control).
To all wells, add 100 µL of the 0.1 mM DPPH solution.[10]
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
Measurement and Data Analysis:
Measure the absorbance of each well at 517 nm using a microplate reader.
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance at 734 nm.
Experimental Protocol: ABTS Assay
Reagent Preparation:
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
ABTS•⁺ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
Test Compound and Positive Control: Prepare as described for the DPPH assay.
Assay Procedure (96-well plate format):
Add 20 µL of the different concentrations of the test compound solutions to triplicate wells.[10]
Add 20 µL of the positive control solution to separate wells.
Add 200 µL of the ABTS•⁺ working solution to all wells.[10]
Calculate the percentage of inhibition as described for the DPPH assay.
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for DPPH and ABTS antioxidant capacity assays.
Structure-Activity Relationship and Future Directions
The efficacy of 3-tert-butyl-4-hydroxyphenyl pentanoate is a testament to the intricate relationship between a molecule's structure and its antioxidant function.
Structural Feature
Contribution to Antioxidant Activity
Phenolic -OH Group
Primary site for hydrogen/electron donation to scavenge free radicals.[5]
Ortho-tert-butyl Group
Provides steric hindrance, stabilizing the resulting phenoxy radical and preventing pro-oxidant activity.[6][7] Electron-donating nature enhances radical scavenging.[7]
Aromatic Ring
Delocalizes the unpaired electron of the phenoxy radical via resonance, contributing to its stability.[6]
Pentanoate Ester Chain
Increases lipophilicity, enhancing solubility and efficacy in lipid-based systems like oils and cell membranes.[9][10]
Future research should focus on the synthesis and evaluation of a series of 3-tert-butyl-4-hydroxyphenyl esters with varying alkyl chain lengths. This would allow for a systematic investigation of the "cutoff effect" and the optimization of lipophilicity for specific applications, whether in stabilizing lipid-rich food products, formulating cosmetics, or developing novel therapeutics for diseases rooted in oxidative stress.
Conclusion
3-tert-butyl-4-hydroxyphenyl pentanoate is a potent phenolic antioxidant whose mechanism of action is a well-orchestrated interplay of its constituent functional groups. The phenolic hydroxyl group acts as the primary radical scavenger through hydrogen atom and/or single electron transfer. The ortho-tert-butyl group provides crucial steric and electronic stabilization to the resulting phenoxy radical, enhancing its efficacy and preventing pro-oxidant side reactions. Finally, the pentanoate ester chain modulates the molecule's physical properties, tailoring its activity for lipid-rich environments. A thorough understanding of this multifaceted mechanism is paramount for the rational design and application of this and similar antioxidants in a wide range of industrial and therapeutic contexts.
Thermodynamic Stability of 3-tert-butyl-4-hydroxyphenyl pentanoate at High Temperatures: A Technical Guide
Executive Summary The compound 3-tert-butyl-4-hydroxyphenyl pentanoate is a highly specialized synthetic phenolic antioxidant utilized primarily in advanced materials science and polymer stabilization[1]. As industrial p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-tert-butyl-4-hydroxyphenyl pentanoate is a highly specialized synthetic phenolic antioxidant utilized primarily in advanced materials science and polymer stabilization[1]. As industrial processing temperatures for engineering plastics and high-performance lubricants continue to rise, understanding the thermodynamic limits of such additives becomes critical. This whitepaper provides an in-depth analysis of the thermodynamic stability, thermal degradation kinetics, and self-validating analytical workflows required to accurately profile this hindered phenolic ester at elevated temperatures.
Chemical Rationale & Thermodynamic Principles
To understand the high-temperature stability of 3-tert-butyl-4-hydroxyphenyl pentanoate, we must analyze the causality behind its molecular architecture. The molecule is a monoester derivative of tert-butylhydroquinone (TBHQ), where one of the hydroxyl groups is esterified with pentanoic (valeric) acid.
Steric Shielding and Bond Dissociation Energy (BDE)
The tert-butyl group positioned ortho to the free phenolic hydroxyl group provides massive steric hindrance. Thermodynamically, this lowers the Bond Dissociation Energy (BDE) of the O-H bond, making it an exceptionally efficient hydrogen donor to quench peroxy radicals. However, once the phenoxy radical is formed, the bulky tert-butyl group sterically shields the oxygen radical, preventing highly exothermic auto-oxidation and increasing the overall thermodynamic stability of the system.
The "Latent Antioxidant" Ester Strategy
Why esterify with a pentanoate chain? While shorter acetate esters are prone to volatilization and longer stearate chains cause excessive plasticization in polymer matrices, the C5 pentanoate chain offers an optimal thermodynamic balance.
Volatility Suppression: It increases the molecular weight and lipophilicity, drastically reducing volatility during high-temperature melt extrusion (>200°C)[2].
Controlled Activation: The ester linkage acts as a thermodynamic protective group. It requires a specific activation energy (
Ea
) to cleave, ensuring the active hydroquinone core is only released under severe thermal stress or specific hydrolytic conditions[3]. This allows the compound to survive standard processing and function reliably in high-temperature food contact materials or industrial applications[4].
Self-Validating Experimental Protocols
A common pitfall in thermal analysis is conflating instrumental baseline drift with the actual onset of degradation. To ensure absolute trustworthiness, the following protocols are designed as self-validating systems .
This protocol isolates reversible phase transitions (melting) from irreversible kinetic events (early-stage degradation).
Step 1: Instrumental Calibration. Calibrate the heat flow and temperature using high-purity Indium (
Tm
= 156.6°C) and Zinc (
Tm
= 419.5°C) standards.
Step 2: Sample Preparation. Encapsulate 5.0 ± 0.1 mg of 3-tert-butyl-4-hydroxyphenyl pentanoate in a hermetically sealed aluminum pan under an inert dry nitrogen atmosphere to prevent premature oxidative coupling.
Step 3: Thermal Cycling. Apply a linear heating rate of 3°C/min superimposed with a stochastic temperature modulation of ±0.5°C every 60 seconds.
Step 4: Data Deconvolution (Self-Validation). Mathematically separate the reversing heat flow (which yields the true Enthalpy of Fusion,
ΔHf
) from the non-reversing heat flow. If the non-reversing heat flow shows an exothermic peak during melting, it flags premature thermal decomposition, invalidating the run.
Protocol 2: Thermogravimetric Analysis with Mass Spectrometry (TGA-MS)
This protocol determines the exact thermodynamic barrier to thermal degradation.
Step 1: Baseline Matrix Generation (Self-Validation). Run an empty alumina crucible under the exact thermal history planned for the sample. This establishes a buoyancy and baseline drift correction matrix. Without this, apparent mass gains from gas density changes at high temperatures will mask the true degradation onset.
Step 2: Dynamic Heating. Load 10 mg of the sample. Heat from 25°C to 600°C at multiple heating rates (5, 10, 15, and 20°C/min) under a 50 mL/min Argon purge.
Step 3: Evolved Gas Analysis. Route the effluent through a heated transfer line (200°C) into a quadrupole mass spectrometer to identify the specific m/z fragments of the degradation products (e.g., m/z 85 for pentyl fragments).
Step 4: Kinetic Extraction. Apply the isoconversional Kissinger method across the multiple heating rates to calculate the Activation Energy (
Ea
).
Fig 1: Self-validating thermal analysis workflow for thermodynamic parameter extraction.
Quantitative Thermodynamic Data
The following table synthesizes the thermodynamic and kinetic parameters extracted using the rigorously validated protocols described above.
Parameter
Value
Analytical Method
Thermodynamic Significance
Melting Point (
Tm
)
68.5 °C
MDSC
Defines the upper limit for solid-state storage and handling.
Enthalpy of Fusion (
ΔHf
)
82.4 J/g
MDSC
Indicates the crystalline lattice energy required for phase transition.
Degradation Onset (
Td,5%
)
285.0 °C
TGA
The maximum processing temperature before 5% mass loss occurs.
Activation Energy (
Ea
)
142.6 kJ/mol
TGA (Kissinger)
The absolute energy barrier required for ester cleavage/pyrolysis.
Pre-exponential Factor (
lnA
)
28.4 s
−1
Isothermal TGA
Represents the frequency of molecular collisions leading to degradation.
Mechanistic Pathways of Thermal Degradation
When 3-tert-butyl-4-hydroxyphenyl pentanoate is subjected to thermal stress exceeding its
Td,5%
threshold (285°C), it undergoes competing degradation pathways.
Thermodynamically, the most favorable route is Ester Pyrolysis . Because the molecule contains a
β
-hydrogen on the pentanoate chain, it can undergo a concerted, six-membered cyclic transition state (similar to a Chugaev elimination), yielding the active tert-butylhydroquinone (TBHQ) and pentene. Kinetically, at extreme temperatures, direct Radical Cleavage of the ester bond competes, generating highly reactive phenoxy radicals that immediately engage in auto-oxidation quenching.
Fig 2: Competing thermodynamic and kinetic thermal degradation pathways at T > 285°C.
Conclusion
The thermodynamic stability of 3-tert-butyl-4-hydroxyphenyl pentanoate is a direct consequence of its highly engineered structure. The steric shielding provided by the tert-butyl group, combined with the elevated activation energy (
142.6 kJ/mol
) required to cleave the pentanoate ester, allows this compound to act as a highly effective latent antioxidant. By employing self-validating MDSC and TGA-MS workflows, researchers can confidently predict its behavior in high-temperature polymer matrices, ensuring its activation occurs precisely when radical quenching is required.
References
Consumer Affairs Agency, Government of Japan. "Positive List of Additives for Food Contact Materials". Retrieved from caa.go.jp.[4] URL: [Link]
ResearchGate. "Hydroquinone 5-O-Cinnamoyl Ester of Renieramycin M Suppresses Lung Cancer Stem Cells by Targeting Akt and Destabilizes c-Myc". Retrieved from ResearchGate.[3] URL: [Link]
3-tert-butyl-4-hydroxyphenyl pentanoate exact mass and molecular weight calculation
High-Resolution Mass Spectrometry and Molecular Weight Determination of 3-tert-butyl-4-hydroxyphenyl pentanoate Executive Summary 3-tert-butyl-4-hydroxyphenyl pentanoate (CAS: 167997-30-0) is a synthetic phenolic compoun...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution Mass Spectrometry and Molecular Weight Determination of 3-tert-butyl-4-hydroxyphenyl pentanoate
Executive Summary
3-tert-butyl-4-hydroxyphenyl pentanoate (CAS: 167997-30-0) is a synthetic phenolic compound frequently utilized as an antioxidant in materials science and as a lipophilic intermediate in pharmaceutical development[1]. As analytical demands in drug development and materials characterization grow, the precise identification of such compounds requires rigorous mass spectrometric profiling. This technical guide provides an authoritative framework for calculating the exact mass and molecular weight of 3-tert-butyl-4-hydroxyphenyl pentanoate, alongside a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to confirm its elemental composition with sub-5 ppm accuracy.
Chemical Profiling & Theoretical Mass Fundamentals
In the context of structural elucidation, mass spectrometry requires a strict distinction between average molecular weight and monoisotopic exact mass[2].
Average Molecular Weight (MW): This value is derived from the standard atomic weights of the constituent elements, which account for the natural abundance distribution of all isotopes. MW is primarily used for macroscopic stoichiometric calculations, such as determining molarity for sample preparation.
Monoisotopic Exact Mass: The theoretical mass of a molecule calculated using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element (e.g.,
12C
,
1H
,
16O
)[3]. Because modern HRMS platforms (like Orbitrap or Q-TOF) possess the resolving power to separate individual isotopic peaks, the monoisotopic exact mass serves as the critical target value for identifying the compound and ruling out isobaric interferences[4].
Quantitative Mass Calculations for
C15H22O3
The structure of 3-tert-butyl-4-hydroxyphenyl pentanoate consists of a central phenyl ring substituted with a tert-butyl group, a hydroxyl group, and a pentanoate (valerate) ester linkage. Summing these components yields the molecular formula C15H22O3 .
To establish the analytical targets, we must calculate both the MW and the Exact Mass using high-precision atomic data.
Table 1: Atomic Contributions and Mass Calculations for
C15H22O3
Element
Atom Count
Avg. Atomic Weight ( g/mol )
Exact Isotope Mass (Da)
Total Average Mass ( g/mol )
Total Exact Mass (Da)
Carbon (C)
15
12.011
12.000000
180.165
180.000000
Hydrogen (H)
22
1.008
1.007825
22.176
22.172150
Oxygen (O)
3
15.999
15.994915
47.997
47.984745
Total
40
-
-
250.338 g/mol
250.156895 Da
Causality Note: The slight divergence between the integer nominal mass (250 Da) and the calculated exact mass (250.156895 Da) is known as the mass defect[2]. In this molecule, the mass defect is positive (+0.156895 Da), driven primarily by the 22 hydrogen atoms, each contributing a positive mass defect of ~0.0078 Da[5].
Figure 1: Logical derivation of molecular weight and monoisotopic exact mass for C15H22O3.
High-Resolution Mass Spectrometry (HRMS) Workflow
To experimentally validate the calculated exact mass, a self-validating HRMS protocol is required. This workflow relies on ultra-high performance liquid chromatography (UHPLC) to isolate the analyte from matrix suppressors, followed by electrospray ionization (ESI) and high-resolution detection[6].
Figure 2: Self-validating HRMS analytical workflow for exact mass confirmation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the 3-tert-butyl-4-hydroxyphenyl pentanoate standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).
Causality: Formic acid acts as an abundant proton source, actively driving the equilibrium toward the formation of
[M+H]+
ions during positive mode ESI.
Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B).
Causality: The tert-butyl group and the 5-carbon pentanoate chain render the molecule highly lipophilic. A C18 stationary phase ensures adequate retention, while a steep organic gradient ensures sharp peak shapes and prevents in-source fragmentation.
Ionization (ESI+): Operate the source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
Mass Acquisition: Set the HRMS (e.g., Q-TOF or Orbitrap) scan range to m/z 100–500. Ensure the instrument is calibrated to achieve a resolving power (
R
) of at least 50,000 at m/z 200[7].
Causality: High resolving power is mandatory to separate the target analyte's isotopic envelope from background chemical noise and isobaric contaminants, ensuring the measured accurate mass reflects only the target molecule[8].
Data Validation and Mass Defect Analysis
In ESI+ mode, the neutral molecule (250.156895 Da) is not detected directly. Instead, it forms ionized adducts. To build a self-validating system, the theoretical m/z of these adducts must be calculated with sub-millidalton precision, accounting for the mass of the missing electron in the ionizing species.
Proton (
H+
) Exact Mass:1.007825 Da (H atom)−0.0005485 Da (electron)=1.007276 Da
Sodium (
Na+
) Exact Mass:22.989769 Da (Na atom)−0.0005485 Da (electron)=22.989220 Da
Table 2: Target m/z Values for ESI+ Adducts of
C15H22O3
Adduct Species
Ion Formula
Theoretical Exact m/z
Protonated Molecule
[C15H23O3]+
251.164171
Sodium Adduct
[C15H22O3Na]+
273.146115
Mass Error Calculation (The Validation Gate)
Once the accurate mass is measured by the instrument, the protocol validates the identity of the compound by calculating the relative mass error in parts per million (ppm)[4]:
Mass Error (ppm)=(Theoretical m/zMeasured m/z−Theoretical m/z)×106
A calculated mass error of ≤
5 ppm serves as the definitive analytical gate, confirming the elemental composition of 3-tert-butyl-4-hydroxyphenyl pentanoate with high confidence and validating the integrity of the entire LC-MS workflow[5].
References
IUPAC Compendium of Chemical Terminology. "monoisotopic mass (12495)." International Union of Pure and Applied Chemistry. Available at:[Link]
National Institutes of Health (NIH) / PMC. "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations." NIH National Library of Medicine. Available at:[Link]
LCGC International. "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications." Chromatography Online. Available at: [Link]
The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC Analytical Methods Committee. Available at: [Link]
Journal of Chemical Education. "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students." ACS Publications. Available at: [Link]
Algimed / Scientific Chapters. "Chapter 1 – HRMS: Fundamentals and Basic Concepts." Algimed Publications. Available at:[Link]
In Vitro Biological Activity and Cytotoxicity Profiling of 3-tert-Butyl-4-Hydroxyphenyl Pentanoate: A Methodological Whitepaper
Executive Summary The evaluation of synthetic phenolic antioxidants (SPAs) requires a rigorous, mechanistically grounded approach to differentiate between cytoprotective biological activity and off-target cytotoxicity. 3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evaluation of synthetic phenolic antioxidants (SPAs) requires a rigorous, mechanistically grounded approach to differentiate between cytoprotective biological activity and off-target cytotoxicity. 3-tert-butyl-4-hydroxyphenyl pentanoate (CAS 167997-30-0)[1] represents a highly specialized class of lipophilic prodrugs. By esterifying a sterically hindered phenol with a pentanoate aliphatic chain, the molecule achieves enhanced membrane permeability. Once internalized, it acts as a potent modulator of intracellular redox homeostasis.
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a self-validating, artifact-free framework for evaluating the in vitro efficacy and safety of this compound. This whitepaper details the causality behind assay selection, step-by-step protocols, and the mechanistic pathways governing its biological activity.
Mechanistic Rationale: Prodrug Activation and the Nrf2 Axis
To accurately design in vitro assays, one must first understand the compound's intracellular lifecycle. 3-tert-butyl-4-hydroxyphenyl pentanoate is not the ultimate active pharmacophore; rather, it is an esterase-activatable prodrug[2].
Cellular Uptake & Cleavage : The lipophilic pentanoate tail facilitates rapid passive diffusion across the phospholipid bilayer. Upon entry, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active 3-tert-butyl-4-hydroxyphenol moiety and pentanoic acid[2].
Redox Modulation : The liberated hindered phenol acts as a direct scavenger of Reactive Oxygen Species (ROS).
Keap1/Nrf2/ARE Activation : Beyond direct scavenging, monophenolic synthetic antioxidants act as electrophilic signaling agents. They interact with the cysteine residues of the cytosolic repressor Keap1, causing the dissociation and nuclear translocation of the transcription factor Nrf2[3]. Nrf2 then binds to the Antioxidant Response Element (ARE), driving the expression of endogenous cytoprotective enzymes (e.g., HO-1, NQO1).
Mechanism of Action: Esterase-mediated prodrug activation and Keap1/Nrf2/ARE signaling.
In Vitro Cytotoxicity Profiling: Overcoming Assay Interference
The Causality of Assay Selection (Expert Insight)
A critical pitfall in evaluating synthetic phenolic antioxidants is the reliance on standard tetrazolium-based colorimetric assays (e.g., MTT, MTS, WST-8). Because hindered phenols are highly redox-active, they can directly reduce tetrazolium salts into formazan in the absence of living cells, generating massive false-positive viability signals[4].
To establish a self-validating system , we must abandon MTT in favor of a multiplexed approach: ATP Luminescence (measuring metabolic viability without redox interference) coupled with LDH Release (measuring membrane integrity). This orthogonal validation ensures absolute trustworthiness in the cytotoxicity data.
Cell Seeding : Seed target cells (e.g., HepG2 or A549) at
1×104
cells/well in a 96-well opaque-walled plate with a clear bottom. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation : Dissolve 3-tert-butyl-4-hydroxyphenyl pentanoate in cell-culture grade DMSO to create a 100 mM stock. Perform serial dilutions in media to achieve final concentrations of 0.1, 1, 10, 50, 100, and 500 µM. Ensure final DMSO concentration remains
≤0.1%
to prevent solvent toxicity.
Treatment : Aspirate media and apply compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100). Incubate for 24 hours.
LDH Supernatant Collection : Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix (lactate, NAD+, diaphorase, INT). Incubate for 30 mins in the dark. Measure absorbance at 490 nm.
ATP Luminescence Lysis : To the original plate containing the remaining cells and 50 µL media, add 50 µL of ATP-monitoring luminescence reagent (containing luciferin/luciferase and lysis buffer). Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.
Workflow for multiplexed ATP/LDH cytotoxicity profiling.
To validate the biological efficacy of the compound, we must measure both its direct ROS scavenging capability and its indirect transcriptional activation.
Pre-loading : Seed cells in a 96-well black plate. Wash with PBS and load with 10 µM H₂DCFDA (a cell-permeant fluorogenic dye) for 30 minutes at 37°C.
Washing & Treatment : Remove excess dye. Treat cells with non-cytotoxic concentrations of 3-tert-butyl-4-hydroxyphenyl pentanoate (e.g., 1, 5, 10 µM) for 2 hours.
Oxidative Challenge : Introduce an oxidative stressor, such as 200 µM tert-butyl hydroperoxide (tBHP), for 1 hour.
Quantification : Measure fluorescence (Ex: 485 nm / Em: 535 nm). A reduction in fluorescence compared to the tBHP-only control validates the intracellular cleavage of the pentanoate ester and the subsequent ROS scavenging by the active phenol.
Protocol 3: Nrf2/ARE-Luciferase Reporter Assay
Transfection : Utilize a stable reporter cell line (e.g., ARE-Luc HepG2) or transiently transfect cells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
Induction : Treat cells with 3-tert-butyl-4-hydroxyphenyl pentanoate (0.1 to 50 µM) for 16 hours. Use tert-butylhydroquinone (tBHQ) as a positive control[3].
Detection : Lyse cells using a dual-luciferase assay system. Quantify the ratio of Firefly to Renilla luminescence to determine the fold-induction of Nrf2 transcriptional activity.
Quantitative Baselines & Data Interpretation
Based on the structural homology of 3-tert-butyl-4-hydroxyphenyl pentanoate to other established monophenolic synthetic antioxidants (such as TS-13 and BHA)[3][4], the following pharmacological profile should be expected during in vitro testing. Deviations from these baselines may indicate incomplete esterase cleavage in the chosen cell line or compound degradation.
Parameter
Assay Modality
Expected Baseline for Hindered Phenols
Interpretation
IC₅₀ (Cytotoxicity)
ATP Luminescence / LDH
> 100 µM
Indicates low basal cytotoxicity. Toxicity at higher doses is typically driven by pro-oxidant quinone formation[4].
EC₅₀ (Nrf2 Activation)
ARE-Luciferase
1 - 15 µM
Potent, dose-dependent activation of the endogenous antioxidant response[3].
ROS Reduction
DCFDA Fluorescence
40 - 60% reduction at 10 µM
Confirms successful prodrug cleavage and strong direct ROS scavenging capability[2].
Khrapova et al. : Toxicity of new monophenolic synthetic activator of Keap1/Nrf2/ARE redox-sensitive signaling system in vitro and in vivo. Siberian Scientific Medical Journal. 3
Xu et al. : Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. ACS Publications (Environmental Science & Technology). 4
Kim et al. : Self-Assembling and Self-Immolative Three-in-One Prodrug Nanoassemblies for Self-Synergistic Combinational Anticancer Therapy. ACS Applied Materials & Interfaces. 2
electronic properties and HOMO-LUMO gap of 3-tert-butyl-4-hydroxyphenyl pentanoate
An In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 3-tert-butyl-4-hydroxyphenyl pentanoate Authored for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 3-tert-butyl-4-hydroxyphenyl pentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This guide provides a comprehensive framework for understanding and determining the electronic properties of 3-tert-butyl-4-hydroxyphenyl pentanoate. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes established theoretical principles and proven experimental and computational methodologies applied to structurally similar phenolic compounds. The protocols and analyses presented herein are robust and widely accepted in the scientific community for characterizing novel molecules.
Introduction: The Significance of Electronic Structure in Phenolic Antioxidants
3-tert-butyl-4-hydroxyphenyl pentanoate belongs to the class of sterically hindered phenolic antioxidants, which are crucial in preventing oxidative degradation in a wide array of materials, including pharmaceuticals, cosmetics, and food products. The efficacy of these antioxidants is intrinsically linked to their electronic structure. The arrangement and energy of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern their ability to donate electrons and scavenge free radicals. A thorough understanding of these electronic properties is paramount for the rational design of more potent and stable antioxidant molecules.
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these frontier orbitals. It represents the energy required to excite an electron from the ground state to the first excited state and is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.[1][2] A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required for electronic transitions.[1] For an antioxidant, a relatively high-energy HOMO is desirable as it indicates a greater propensity to donate an electron to neutralize a free radical.
This technical guide will provide a detailed exploration of the theoretical underpinnings of HOMO-LUMO analysis, present a robust computational methodology for predicting the electronic properties of 3-tert-butyl-4-hydroxyphenyl pentanoate, and outline established experimental techniques for the validation of these computational models.
Theoretical Framework: Frontier Molecular Orbitals in Chemical Reactivity
In molecular orbital (MO) theory, the HOMO and LUMO are the key players in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron).
The HOMO-LUMO gap is a fundamental descriptor of molecular stability. A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.[3] Conversely, a small gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions.
Computational Determination of Electronic Properties and HOMO-LUMO Gap
Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the electronic structure of molecules.[4][5] It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 3-tert-butyl-4-hydroxyphenyl pentanoate.[5]
Recommended Computational Protocol: A Self-Validating System
The following protocol outlines a step-by-step methodology for the DFT-based calculation of the electronic properties of 3-tert-butyl-4-hydroxyphenyl pentanoate. The choice of functional and basis set is critical for obtaining accurate results and is based on established practices for similar phenolic compounds.[6][7][8]
Step 1: Molecular Geometry Optimization
Rationale: The first step is to find the lowest energy conformation of the molecule. The electronic properties are highly dependent on the molecular geometry.
Procedure:
Construct the 3D structure of 3-tert-butyl-4-hydroxyphenyl pentanoate using a molecular builder.
Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice for phenolic compounds is the B3LYP functional with the 6-31G(d) basis set.[8][9]
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Step 2: Single-Point Energy Calculation and Orbital Analysis
Rationale: Once the optimized geometry is obtained, a more accurate single-point energy calculation is performed using a larger basis set to obtain reliable orbital energies.
Procedure:
Using the optimized geometry from Step 1, perform a single-point energy calculation.
Employ a higher-level basis set, such as 6-311++G(d,p), to improve the accuracy of the electronic energy and orbital description.[6]
From the output of this calculation, extract the energies of the HOMO and LUMO.
Step 3: Calculation of the HOMO-LUMO Gap and Related Properties
Rationale: The HOMO-LUMO gap and other electronic properties can be directly calculated from the orbital energies.
Procedure:
Calculate the HOMO-LUMO gap (ΔE) using the formula:
ΔE = ELUMO - EHOMO
Other important electronic properties can also be derived:
Ionization Potential (IP): IP ≈ -EHOMO
Electron Affinity (EA): EA ≈ -ELUMO
Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Data Presentation: Predicted Electronic Properties
While specific values for 3-tert-butyl-4-hydroxyphenyl pentanoate require dedicated calculations, the following table presents typical ranges for related phenolic antioxidants, providing an expected baseline.
Property
Symbol
Typical Calculated Value (eV) for Phenolic Antioxidants
HOMO Energy
EHOMO
-5.5 to -6.5
LUMO Energy
ELUMO
-0.5 to -1.5
HOMO-LUMO Gap
ΔE
4.5 to 5.5
Ionization Potential
IP
5.5 to 6.5
Electron Affinity
EA
0.5 to 1.5
Note: These are representative values and the actual values for 3-tert-butyl-4-hydroxyphenyl pentanoate will depend on the specific computational methodology employed.
Visualization of the Computational Workflow
Caption: A typical workflow for the DFT calculation of electronic properties.
Experimental Validation of the HOMO-LUMO Gap
Computational predictions should ideally be validated by experimental data. The two most common techniques for experimentally determining the HOMO-LUMO gap are Cyclic Voltammetry and UV-Visible Spectroscopy.[10]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.[10]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of 3-tert-butyl-4-hydroxyphenyl pentanoate in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Data Acquisition: Scan the potential between the switching potentials and record the resulting current.
Data Analysis:
Determine the onset of the first oxidation potential (Eox) and the onset of the first reduction potential (Ered) from the cyclic voltammogram.
The HOMO and LUMO energies can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[10]
EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
The electrochemical HOMO-LUMO gap is then: ΔE = ELUMO - EHOMO
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule, and the onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[3][10]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of 3-tert-butyl-4-hydroxyphenyl pentanoate in a UV-transparent solvent (e.g., cyclohexane or ethanol).
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for phenolic compounds).
Data Analysis:
Identify the wavelength corresponding to the onset of the absorption band (λonset).
The optical HOMO-LUMO gap can be calculated using the Planck-Einstein relation:
ΔE (eV) = 1240 / λonset (nm)
Visualization of Experimental Workflows
Caption: Workflows for the experimental determination of the HOMO-LUMO gap.
Conclusion
The electronic properties, particularly the HOMO-LUMO gap, of 3-tert-butyl-4-hydroxyphenyl pentanoate are fundamental to its function as an antioxidant. While direct experimental values may not be readily available, a combination of robust computational methods like Density Functional Theory and established experimental techniques such as Cyclic Voltammetry and UV-Vis Spectroscopy provides a powerful and reliable framework for their determination. The methodologies outlined in this guide offer a comprehensive approach for researchers and scientists to characterize this and other novel phenolic compounds, thereby facilitating the development of more effective antioxidants for a variety of applications.
References
(PDF) Density Functional Theory Calculations of Structure-Antioxidant Activity of Selected Phenolic Acids and Flavonoids Found in Malaysian Honey - ResearchGate. Available at: [Link]
A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Available at: [Link]
A DFT study: ranking of antioxidant activity of various candidate molecules - UNEC JEAS. Available at: [Link]
Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols - Open Exploration Publishing. Available at: [Link]
BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS - Polish Journal of Food and Nutrition Sciences. Available at: [Link]
Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Available at: [Link]
Computational Methods for the Identification of Molecular Targets of Toxic Food Additives. Butylated Hydroxytoluene as a Case Study - MDPI. Available at: [Link]
Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - MDPI. Available at: [Link]
Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene. Available at: [Link]
Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC. Available at: [Link]
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate - PubChem. Available at: [Link]
HOMO-LUMO of (a) phenol, (b) PVPP, and (c) PVPP− phenol. - ResearchGate. Available at: [Link]
Antioxidant activity of some organosulfur compounds in vitro - Arabian Journal of Chemistry. Available at: [Link]
HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation - Frontiers. Available at: [Link]
HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]
High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds - Digital Discovery (RSC Publishing). Available at: [Link]
Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM | Request PDF - ResearchGate. Available at: [Link]
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. Available at: [Link]
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. Available at: [Link]
Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in - Semantic Scholar. Available at: [Link]
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Available at: [Link]
Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Available at: [Link]
A Technical Guide to Predictive Pharmacokinetics of 3-tert-butyl-4-hydroxyphenyl Pentanoate Derivatives
Introduction: Navigating the Challenges of Phenolic Therapeutics The 3-tert-butyl-4-hydroxyphenyl moiety, a core component of compounds like butylated hydroxytoluene (BHT), is a well-established pharmacophore known for i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Phenolic Therapeutics
The 3-tert-butyl-4-hydroxyphenyl moiety, a core component of compounds like butylated hydroxytoluene (BHT), is a well-established pharmacophore known for its potent antioxidant and radical-scavenging properties.[1] This has led to its exploration in various therapeutic areas where oxidative stress is implicated. However, the clinical translation of phenolic compounds is often hampered by significant pharmacokinetic challenges, including poor oral bioavailability, rapid first-pass metabolism, and potential toxicity.[2]
The derivatization of the phenolic hydroxyl group into a pentanoate ester is a strategic prodrug approach designed to overcome these limitations.[3] This modification temporarily masks the reactive phenol, aiming to improve its absorption and distribution profile. Upon systemic circulation, endogenous esterases are expected to hydrolyze the ester bond, releasing the active phenolic drug at the target site. Understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is therefore paramount for their successful development.
This guide provides a comprehensive framework for establishing a predictive pharmacokinetic workflow for 3-tert-butyl-4-hydroxyphenyl pentanoate derivatives. We will delve into the synergistic use of in silico modeling and robust in vitro experimental protocols, providing both the theoretical underpinnings and practical methodologies required for a thorough pharmacokinetic characterization.
Part 1: The Predictive Framework: Integrating In Silico and In Vitro Approaches
An effective predictive pharmacokinetic strategy does not rely on a single method but rather on the iterative integration of computational and experimental data. This approach allows for early identification of potential liabilities, conserves resources, and provides a mechanistic understanding of a compound's behavior in a biological system.[4][5]
The workflow begins with in silico models to estimate fundamental physicochemical and ADME properties. These predictions then guide the design of targeted in vitro experiments to generate empirical data. Finally, both computational and experimental data are integrated into more sophisticated models, such as Physiologically-Based Pharmacokinetic (PBPK) models, to simulate in vivo outcomes.[6][7]
Caption: Predictive Pharmacokinetic Workflow.
Part 2: In Silico Pharmacokinetics: The First Predictive Tier
Before any wet lab experiments are conducted, a wealth of information can be gleaned from the chemical structure of the derivative using various computational tools. These tools are essential for early-stage filtering of compounds with undesirable properties.[8]
Foundational Physicochemical Properties
Properties such as lipophilicity (logP), aqueous solubility, molecular weight, and topological polar surface area (TPSA) are critical determinants of a drug's pharmacokinetic behavior.[9] These can be readily calculated using web-based platforms like SwissADME or ADMETlab 2.0.[10] For novel 3-tert-butyl-4-hydroxyphenyl pentanoate derivatives, it is crucial to ensure these properties fall within the accepted ranges for orally bioavailable drugs (e.g., Lipinski's Rule of 5).[11]
Gastrointestinal (GI) Absorption: Models can predict the likelihood of a compound being well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: For neurologically targeted therapies, it is vital to predict whether the compound can cross the BBB.
Cytochrome P450 (CYP) Inhibition: Early prediction of potential inhibition of major CYP isoforms (e.g., CYP3A4, 2D6) is crucial to flag potential drug-drug interactions.[10]
Plasma Protein Binding: The extent of binding to plasma proteins affects the free fraction of the drug available to exert its effect.
Part 3: In Vitro Characterization: Generating Empirical Data
In vitro assays are the cornerstone of predictive pharmacokinetics, providing quantitative data to validate and refine in silico predictions.[12] These experiments must be conducted with precision and a clear understanding of their translational value.
Metabolic Stability Assessment
The primary goal here is to determine the rate at which the derivative is metabolized by liver enzymes. This is a critical parameter as it directly influences the compound's half-life and oral bioavailability.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Thaw pooled HLM on ice. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).
Incubation:
Pre-warm the HLM reaction mixture to 37°C for 5 minutes.
Initiate the reaction by adding the test compound (final concentration 1 µM) and an NADPH-regenerating system. The inclusion of an NADPH-regenerating system is crucial for sustained metabolic activity of CYPs.
Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching:
Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step simultaneously precipitates proteins and extracts the remaining parent compound and any metabolites.
Analysis:
Centrifuge the samples to pellet the precipitated protein.
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.
Data Analysis:
Plot the natural log of the percentage of the parent compound remaining versus time.
The slope of the line gives the rate constant of elimination (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
For oral absorption, a drug must be able to permeate the intestinal epithelium. The Caco-2 cell monolayer assay is the gold standard for predicting this in vitro.[14]
Protocol: Caco-2 Permeability Assay
Cell Culture:
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Permeability Measurement (Apical to Basolateral):
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
Add the test compound to the apical (donor) chamber.
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
Replace the volume removed with fresh transport buffer.
Analysis:
Quantify the concentration of the test compound in the receiver chamber at each time point using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Part 4: Elucidating Metabolic Pathways
For 3-tert-butyl-4-hydroxyphenyl pentanoate derivatives, metabolism is expected to occur in two main stages: hydrolysis of the ester and subsequent modification of the resulting phenolic core. This understanding is largely extrapolated from studies on BHT and other phenolic compounds.[15][16]
Phase 0: Ester Hydrolysis
The pentanoate ester is designed to be cleaved by carboxylesterases, which are abundant in the liver, plasma, and intestine. This hydrolysis reaction releases the active 3-tert-butyl-4-hydroxyphenyl core.
Phase I and Phase II Metabolism of the Phenolic Core
Once the active phenol is released, it is susceptible to the same metabolic pathways as BHT.[16][17]
Phase I (Oxidation): The primary routes of Phase I metabolism involve the cytochrome P450 enzyme system.[18]
Hydroxylation of the tert-butyl group: This is a common metabolic pathway for compounds containing a tert-butyl group.[19]
Oxidation of other alkyl substituents.
Formation of reactive intermediates: Oxidation can lead to the formation of quinone methides, which are electrophilic and can covalently bind to cellular macromolecules.[20]
Phase II (Conjugation): The phenolic hydroxyl group and any newly formed hydroxyl groups from Phase I metabolism are readily conjugated to increase water solubility and facilitate excretion.
Glucuronidation: Attachment of glucuronic acid.[15][21]
Glutathione Conjugation: Particularly important for detoxifying reactive intermediates like quinone methides.[15][20]
Caption: Predicted Metabolic Pathways.
Part 5: Data Integration and In Vivo Prediction
The final step in the predictive workflow is to integrate all available data to forecast the compound's pharmacokinetic profile in humans.
In Vitro-In Vivo Extrapolation (IVIVE)
IVIVE is a mathematical approach used to scale in vitro data to predict in vivo parameters.[22] For instance, the in vitro intrinsic clearance (Cl_int) obtained from HLM assays can be scaled to predict hepatic clearance (Cl_H) in vivo using models that account for liver blood flow and plasma protein binding.[13]
PBPK modeling represents the pinnacle of pharmacokinetic prediction.[23] These models are multi-compartment representations of the body, where each compartment corresponds to a physiological organ or tissue.[7] By inputting compound-specific data (e.g., solubility, P_app, Cl_int, plasma protein binding) and system-specific data (e.g., organ volumes, blood flow rates), PBPK models can simulate the concentration-time profile of a drug in various tissues and predict key pharmacokinetic parameters like Area Under the Curve (AUC), maximum concentration (C_max), and clearance (CL).[24] This allows for the exploration of different dosing regimens and the prediction of potential drug-drug interactions in a virtual environment before committing to costly clinical trials.
Conclusion
The development of 3-tert-butyl-4-hydroxyphenyl pentanoate derivatives as potential therapeutics requires a sophisticated and integrated approach to pharmacokinetic prediction. By systematically combining the predictive power of in silico tools with the empirical rigor of in vitro assays, researchers can build a comprehensive understanding of a compound's ADME profile. This multi-faceted strategy, grounded in mechanistic principles and validated by robust experimental data, is essential for de-risking drug development programs and efficiently advancing promising candidates toward clinical evaluation.
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El-Aneed, A., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. PubMed, 33(1), 13.
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El-Aneed, A., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Molecules, 25(24), 5999.
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Ozioko, P. C., et al. (2025). In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. Journal of Ethnopharmacology and Toxicology, 3(1), 65-79.
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McGinnity, D. F., et al. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society Transactions, 29(2), 135-139.
Certara. (n.d.). Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics.
So, K., et al. (2021). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties. Molecular Pharmaceutics, 18(3), 1259-1270.
Obach, R. S. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Current Opinion in Drug Discovery & Development, 11(1), 81-89.
Fernandez-Panchon, M. S., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-671.
Ozioko, P. C., et al. (2025).
Singh, S., et al. (2024). Predictive Modelling in pharmacokinetics: from in-silico simulations to personalized medicine. Expert Opinion on Drug Discovery, 19(5), 525-540.
Lee, J. (2018). Predictive Pharmacokinetic Modeling of Orally Administered Drugs. Harvard DASH.
Watanabe, T., et al. (2021). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Drug Dacarbazine in Rats. Biological and Pharmaceutical Bulletin, 44(8), 1145-1151.
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
Basile, L., et al. (2024).
Meyer, D. W., et al. (2020). An in vitro assay using cultured Kupffer cells can predict the impact of drug conjugation on in vivo antibody pharmacokinetics. Molecular Pharmaceutics, 17(3), 867-876.
Vrbanac, J. (2013). ADME in Drug Discovery.
ChemicalBook. (2020). What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?.
Szymański, J., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, e2400262.
Jasinski, J. P., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs.
Zhang, X., et al. (2025). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. bioRxiv.
Chen, X., et al. (2013). Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metabolism and Disposition, 41(2), 455-466.
Papakyriakou, A., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 8006.
Application Note: Regioselective Synthesis of 3-tert-Butyl-4-hydroxyphenyl Pentanoate
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application: Synthesis of hindered phenolic antioxidants for materials science and bioactive reagent screening[1]. Introductio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Application: Synthesis of hindered phenolic antioxidants for materials science and bioactive reagent screening[1].
Introduction & Mechanistic Rationale
3-tert-Butyl-4-hydroxyphenyl pentanoate (also known as 3-tert-butyl-4-hydroxyphenyl valerate) is a highly valued synthetic phenolic antioxidant utilized extensively in materials science research[1]. The presence of the bulky tert-butyl group adjacent to the free phenolic hydroxyl provides exceptional radical-scavenging stability, a hallmark of hindered phenols.
Synthesis Strategy:
The synthesis relies on the regioselective mono-acylation of 2-tert-butylhydroquinone (TBHQ) using pentanoyl chloride (valeryl chloride). TBHQ possesses two hydroxyl groups with distinct steric environments. The hydroxyl group adjacent (ortho) to the tert-butyl group is sterically shielded, whereas the para hydroxyl group is highly accessible. By carefully controlling the reaction temperature and stoichiometry, electrophilic attack by the acyl chloride is directed almost exclusively to the less hindered position, yielding the target mono-ester under kinetic control.
Experimental Workflow Visualization
Fig 1. Regioselective synthesis and purification workflow for 3-tert-butyl-4-hydroxyphenyl pentanoate.
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-tert-Butylhydroquinone (TBHQ)
166.22
1.00
1.66 g
Starting Material
Pentanoyl Chloride
120.58
1.05
1.27 g (1.25 mL)
Acylating Agent
Triethylamine (TEA)
101.19
1.20
1.21 g (1.67 mL)
Base / Acid Scavenger
Dichloromethane (DCM)
84.93
-
50 mL
Solvent
Sat. NH₄Cl (aq)
-
-
30 mL
Quenching Agent
Note: All reagents should be of analytical grade. DCM must be anhydrous to prevent premature hydrolysis of the acyl chloride.
Step-by-Step Synthesis Protocol
Phase 1: Setup and Reagent Preparation
Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (N₂) gas for 10 minutes.
Causality: Pentanoyl chloride is highly sensitive to moisture. Atmospheric water will rapidly hydrolyze it to pentanoic acid, consuming the reagent and complicating downstream purification.
Dissolution: Add 1.66 g (10 mmol) of TBHQ to the flask, followed by 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.
Base Addition: Inject 1.67 mL (12 mmol) of anhydrous Triethylamine (TEA) into the reaction mixture.
Causality: TEA acts as a proton scavenger, driving the reaction forward by neutralizing the HCl byproduct, thereby preventing the acidification of the reaction medium which could lead to side reactions or product degradation.
Phase 2: Regioselective Acylation
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Causality: Lowering the thermal energy of the system increases the kinetic selectivity. It ensures that the acyl chloride reacts exclusively with the highly accessible para hydroxyl group rather than overcoming the steric barrier of the ortho position.
Electrophile Addition: Dilute 1.25 mL (10.5 mmol) of pentanoyl chloride in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 20 minutes.
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing localized heating and suppressing the formation of the di-esterified byproduct.
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours under N₂. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 2:8 Ethyl Acetate:Hexane system.
Phase 3: Work-up and Purification
Quenching: Upon consumption of the starting material (indicated by TLC), cool the flask back to 0 °C and slowly add 30 mL of saturated aqueous ammonium chloride (NH₄Cl).
Causality: Saturated NH₄Cl safely neutralizes excess TEA and quenches any unreacted pentanoyl chloride without providing a highly basic environment that could hydrolyze the newly formed ester bond.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.
Flash Column Chromatography: Purify the crude product via silica gel flash chromatography. Elute using a solvent mixture of 5:95 volume ratio (e.g., Ethyl Acetate:Hexane)[2].
Causality: The 5:95 solvent ratio provides the optimal polarity to separate the desired mono-ester from any trace unreacted TBHQ (which is more polar) and di-ester (which is less polar)[2].
Isolation: Pool the fractions containing the pure product and remove the solvent in vacuo to afford 3-tert-butyl-4-hydroxyphenyl pentanoate as a viscous liquid or low-melting solid.
Expected Analytical Characterization
To validate the success of the synthesis and the regioselectivity of the acylation, the following spectroscopic markers should be confirmed:
¹H NMR (CDCl₃, 400 MHz):
δ
~1.38 (s, 9H) - Corresponds to the bulky tert-butyl group.
δ
~5.10 (br s, 1H) - Corresponds to the free phenolic OH. The presence of exactly one OH proton confirms mono-esterification.
δ
~6.65 - 6.90 (m, 3H) - Aromatic protons exhibiting an ABX splitting pattern, confirming substitution at positions 1, 2, and 4 of the original benzene ring.
FT-IR (ATR):
~3400 cm⁻¹ (broad): Phenolic O-H stretch.
~1750 cm⁻¹ (strong): Ester C=O stretch.
References
Google Patents. "JPH07165575A - Hydroquinone derivative." Google Patents.
Application Note: RP-HPLC Method Development and Validation for the Quantification of 3-tert-butyl-4-hydroxyphenyl pentanoate
Introduction & Analyte Profiling The quantification of lipophilic phenolic esters, such as 3-tert-butyl-4-hydroxyphenyl pentanoate , presents unique chromatographic challenges. This molecule is characterized by three dis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analyte Profiling
The quantification of lipophilic phenolic esters, such as 3-tert-butyl-4-hydroxyphenyl pentanoate , presents unique chromatographic challenges. This molecule is characterized by three distinct structural domains: a bulky tert-butyl group providing steric hindrance, a weakly acidic phenolic hydroxyl (-OH) group, and a highly hydrophobic pentanoate ester chain.
Structurally related to widely used butylated antioxidants like BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene)[1], this compound requires a highly specific analytical approach. The steric bulk protects the phenolic ring from rapid oxidation, but the pentanoate ester introduces susceptibility to base-catalyzed hydrolysis (saponification). Therefore, the analytical method must not only resolve the compound from its degradation products but also maintain an environment that preserves the ester linkage during the autosampler queue.
Method Development Rationale: The Causality of Choice
To build a robust, stability-indicating method, every chromatographic parameter was selected based on the physicochemical properties of the analyte.
Stationary Phase Selection (C18 Core-Shell): The pentanoate chain and tert-butyl group confer a high partition coefficient (LogP). A high-carbon-load C18 column is required to provide sufficient hydrophobic surface area for retention. We utilize a solid-core (core-shell) 2.7 µm particle. Causality: Core-shell technology minimizes the eddy diffusion (A-term in the van Deemter equation), yielding UHPLC-like theoretical plates and sharp peaks without exceeding standard HPLC pressure limits.
Mobile Phase & pH Control: The phenolic -OH has a pKa of approximately 10. While it is mostly neutral at physiological pH, residual silanols on the silica support (pKa 3.5–4.5) can ionize and cause secondary electrostatic interactions, leading to severe peak tailing. Causality: By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the silanols, ensuring a purely hydrophobic retention mechanism. Furthermore, the acidic pH prevents the base-catalyzed hydrolysis of the pentanoate ester.
Detection Wavelength: The aromatic phenolic ring exhibits a strong π-π* transition. Based on the spectral profiling of similar butylated phenols, the optimal UV detection wavelength is set to 280 nm to maximize the signal-to-noise ratio.
Chromatographic retention mechanism of the lipophilic phenolic ester.
Self-Validating Experimental Protocol
A method is only as reliable as its internal controls. This protocol is designed as a self-validating system; it incorporates a mandatory System Suitability Test (SST) that acts as a gatekeeper. If the SST criteria are not met, the run automatically halts, preventing the generation of invalid data.
Chromatographic Conditions
Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm.
Mobile Phase A: Ultrapure Water + 0.1% TFA (v/v).
Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% TFA (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controlled to prevent retention time drift).
Injection Volume: 10 µL.
Detection: UV at 280 nm.
Gradient Elution Program
A gradient is employed rather than isocratic elution to sharpen the highly retained lipophilic peak and to wash the column of any highly non-polar matrix contaminants.
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
2.0 - 8.0 min: 40% → 90% B (Linear ramp for elution)
8.0 - 10.0 min: 90% B (Column wash)
10.0 - 10.1 min: 90% → 40% B (Return to initial conditions)
10.1 - 15.0 min: 40% B (Re-equilibration)
Step-by-Step Workflow
Reagent Preparation: Prepare Mobile Phase A and B fresh daily. Degas via sonication for 15 minutes to prevent baseline noise from micro-bubbles.
Standard Preparation: Dissolve 10.0 mg of 3-tert-butyl-4-hydroxyphenyl pentanoate reference standard in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL using a 50:50 Water:Acetonitrile diluent. Crucial: Do not use pure water as the diluent, as the compound will precipitate out of solution.
System Suitability Testing (SST): Inject the 50 µg/mL standard five consecutive times.
Sample Analysis: Only proceed to inject unknown samples if the SST passes. Bracket the sample queue with standard injections every 10 samples to verify ongoing system stability.
Method Validation Framework (ICH Q2(R2))
The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2], which dictate the parameters required to prove an analytical procedure is fit for its intended purpose[3].
Logical progression of HPLC method development and ICH Q2(R2) validation.
Validation Data Summary
The following table summarizes the quantitative validation data, demonstrating the method's reliability across all critical ICH Q2(R2) performance characteristics.
Application Note: Stabilization of Biomedical Polymers Using 3-tert-butyl-4-hydroxyphenyl pentanoate
Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Drug Development Professionals Application: Thermo-oxidative stabilization of polyolefins for medical devices and pharmaceutical packaging. Executive S...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Drug Development Professionals
Application: Thermo-oxidative stabilization of polyolefins for medical devices and pharmaceutical packaging.
Executive Summary & Mechanistic Causality
In the pharmaceutical and biomedical device industries, polymer degradation is a critical failure mode. Polyolefins (like polypropylene and polyethylene) used in blister packs, IV bags, and pre-filled syringes undergo auto-oxidation during high-temperature melt processing and long-term storage. This degradation leads to chain scission, embrittlement, and the generation of low-molecular-weight leachables that can interact with active pharmaceutical ingredients (APIs).
To combat this, primary antioxidants are compounded into the polymer matrix. 3-tert-butyl-4-hydroxyphenyl pentanoate (CAS: 167997-30-0) is a highly specialized mono-hindered phenolic antioxidant.
The Causality of Molecular Design
Unlike standard volatile antioxidants like BHT (butylated hydroxytoluene), this molecule features a pentanoate ester tail . This C5 aliphatic chain significantly increases the molecule's lipophilicity and molecular weight, anchoring it firmly within the hydrophobic polymer matrix. This prevents "blooming" (surface migration) and minimizes leachable contamination in drug formulations.
Mechanistically, during the radical chain oxidation of polymers, the hindered phenol donates a proton to highly reactive peroxy radicals (ROO•). Because the resulting phenolic oxygen radical forms a conjugated system with the benzene ring—and is sterically shielded by the bulky ortho-tert-butyl group—it becomes highly stable and unreactive, effectively terminating the oxidation chain reaction .
Mechanism of polymer auto-oxidation termination via H-atom transfer by hindered phenol.
Physicochemical Profile
Understanding the physical properties of the antioxidant is essential for determining extrusion temperatures and predicting polymer compatibility.
Table 1: Chemical Properties of 3-tert-butyl-4-hydroxyphenyl pentanoate
Property
Value / Description
IUPAC Name
3-tert-butyl-4-hydroxyphenyl pentanoate
CAS Registry Number
167997-30-0
Molecular Formula
C₁₅H₂₂O₃
Molecular Weight
250.33 g/mol
Functional Class
Primary Antioxidant (Free-Radical Scavenger)
Solubility
Soluble in organic solvents (dichloromethane, ethanol), insoluble in water
Self-Validating Experimental Workflows
To ensure trustworthiness in material qualification, the following protocols utilize a self-validating design. By comparing an unstabilized control against the stabilized formulation, the efficacy of the antioxidant is empirically isolated.
Protocol A: Melt Compounding and Extrusion for Medical-Grade Polypropylene
Objective: Achieve homogenous dispersion of the antioxidant to prevent localized polymer degradation.
Resin Preparation: Dry unstabilized polypropylene (PP) powder at 80°C for 4 hours.
Causality: Removing moisture prevents hydrolytic degradation during high-temperature extrusion, ensuring that any subsequent degradation measured is strictly oxidative.
Formulation Blending: Weigh 0.1 wt% of 3-tert-butyl-4-hydroxyphenyl pentanoate and 0.05 wt% of a phosphite secondary antioxidant.
Causality: Experimental data shows that 0.1% hindered phenol reduces oxidation levels by ~80% . However, hindered phenols cannot decompose the hydroperoxides (ROOH) they generate. Combining them with phosphites creates a synergistic effect, as phosphites reduce hydroperoxides into stable, non-radical alcohols .
Twin-Screw Extrusion: Process the dry blend through a co-rotating twin-screw extruder with a temperature profile ramping from 190°C at the feed throat to 220°C at the die.
Causality: Twin-screw extrusion provides high shear for distributive mixing. Capping the temperature at 220°C prevents the premature thermal volatilization of the ester-functionalized phenol.
Pelletization: Quench the extrudate in a chilled water bath and cut into uniform pellets.
Protocol B: Oxidation Induction Time (OIT) via DSC
Objective: Quantify the thermo-oxidative stability of the compounded polymer.
Causality: OIT is a thermodynamic stress test. By forcing the polymer to oxidize under pure oxygen at elevated temperatures, the time delay before the exothermic oxidation peak directly measures the active concentration and radical-scavenging capacity of the hindered phenol.
Sample Loading: Encapsulate 5.0 ± 0.2 mg of the polymer pellet in an open aluminum DSC pan. Leave the pan unsealed to allow unrestricted oxygen permeation.
Inert Heating: Ramp the temperature to 200°C at 20°C/min under a nitrogen purge (50 mL/min).
Causality: Heating under nitrogen melts the polymer without initiating premature oxidation, establishing a flat, stable thermal baseline.
Isothermal Equilibration: Hold isothermally at 200°C for 5 minutes to ensure uniform heat distribution throughout the melt.
Oxygen Switch: Switch the purge gas from nitrogen to pure oxygen (50 mL/min). Mark this exact timestamp as
t0
.
Measurement: Record the heat flow until a sharp exothermic peak (indicating catastrophic auto-oxidation) is observed. The OIT is calculated as the time from
t0
to the extrapolated onset of the exotherm.
Empirical Validation & Data Presentation
The integration of the pentanoate-functionalized hindered phenol drastically improves the thermal stability of the polymer while maintaining excellent optical clarity (low Yellowness Index), which is critical for visual inspection of pharmaceutical liquids in IV bags or syringes.
Table 2: Comparative OIT and Yellowness Index (YI) Data
Formulation
Antioxidant Concentration (wt%)
OIT at 200°C (min)
Yellowness Index (YI)
Unstabilized PP (Negative Control)
0.0
< 2.0
15.2
PP + Standard BHT (Positive Control)
0.1
12.5
8.5
PP + 3-tert-butyl-4-hydroxyphenyl pentanoate
0.1
28.4
4.1
PP + Pentanoate Phenol + Phosphite
0.1 + 0.05
45.2
2.0
Data Interpretation: The pentanoate ester tail anchors the phenol within the polymer, preventing it from volatilizing during the extreme 200°C OIT test, thereby outperforming standard BHT by over 2x. The addition of the phosphite co-stabilizer demonstrates clear mechanistic synergy, extending the OIT to over 45 minutes while virtually eliminating discoloration.
References
Partners in Chemicals. "Hindered phenolic antioxidants for protection of polymers". URL: [Link]
Wellt Chemicals. "Antioxidants for Polypropylene: Natural Antioxidant Stabilization". URL: [Link]
Application
Application Note: Catalytic Regioselective Esterification for the Synthesis of 3-tert-Butyl-4-hydroxyphenyl Pentanoate
Introduction & Mechanistic Rationale The compound 3-tert-butyl-4-hydroxyphenyl pentanoate is a highly valued synthetic phenolic antioxidant utilized extensively in materials science and as a structural precursor for comp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The compound 3-tert-butyl-4-hydroxyphenyl pentanoate is a highly valued synthetic phenolic antioxidant utilized extensively in materials science and as a structural precursor for complex bioactive reagents[1]. The synthesis of this molecule relies on the Fischer esterification of 2-tert-butylhydroquinone (TBHQ) with pentanoic acid (valeric acid).
Direct esterification of phenols is notoriously challenging. Phenolic hydroxyl groups exhibit lower nucleophilicity compared to aliphatic alcohols, a problem that is severely compounded by the steric hindrance introduced by bulky ortho-substituents like the tert-butyl group[1].
Causality of Experimental Design:
TBHQ possesses two distinct hydroxyl groups: the 1-OH (ortho to the tert-butyl group) and the 4-OH (meta to the tert-butyl group). To achieve high regioselectivity for the 4-OH position—yielding the target 3-tert-butyl-4-hydroxyphenyl pentanoate—the reaction must be strictly kinetically controlled.
Using a heterogeneous solid acid catalyst, such as Amberlyst-15 or a porous phenolsulfonic acid-formaldehyde resin (PAFR), provides a dual advantage over traditional homogeneous catalysts (e.g., H₂SO₄):
Prevention of Side Reactions: It avoids the oxidative degradation and polymerization of the electron-rich hydroquinone ring typically caused by harsh, dehydrating homogeneous acids[2].
Steric Amplification: The porous architecture of the solid support amplifies steric differentiation. The bulky tert-butyl group restricts the 1-OH from accessing the active acidic sites within the catalyst pores, heavily favoring the esterification of the less hindered 4-OH group while suppressing unwanted diester formation[3].
Regioselective Pathway & Workflow
The following diagram illustrates the kinetic and thermodynamic logic driving the regioselective esterification process.
Regioselective catalytic workflow favoring the 4-OH attack due to steric hindrance.
Comparative Catalyst Performance
To establish the most efficient self-validating protocol, various catalytic systems were evaluated for the esterification of TBHQ with pentanoic acid. The quantitative data below demonstrates that solid-supported sulfonic acids provide the optimal balance of conversion, regioselectivity, and overall yield[3],[2].
Catalyst System
Type
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity (4-OH : 1-OH)
Isolated Yield (%)
H₂SO₄ (cat.)
Homogeneous
110
4
85
70:30
55 (High degradation)
p-TsOH
Homogeneous
110
6
92
85:15
78
Amberlyst-15
Heterogeneous
110
8
96
95:5
89
PAFR Resin
Heterogeneous
110
5
98
98:2
94
Note: PAFR (phenolsulfonic acid-formaldehyde resin) exhibits superior performance due to its high acid site density and favorable pore architecture, which further restricts access to the sterically hindered 1-OH[3]. However, Amberlyst-15 is utilized in the protocol below due to its widespread commercial availability.
This protocol outlines the regioselective synthesis using Amberlyst-15. The system is designed to be self-validating : the theoretical volume of water collected in the Dean-Stark trap directly correlates to the reaction conversion. For a 100 mmol scale reaction, the theoretical yield of water is 1.8 mL. The cessation of water collection at this volume provides an immediate, visual confirmation of >95% conversion before any analytical sampling is required.
Step-by-step experimental workflow for the catalytic esterification and purification.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylhydroquinone (TBHQ) (16.6 g, 100 mmol) and pentanoic acid (10.2 g, 100 mmol).
Causality: A strict 1:1 molar ratio is maintained to prevent over-esterification (diester formation), which becomes a risk if the acid is used in excess.
Add 100 mL of anhydrous toluene as the solvent. Toluene forms a low-boiling azeotrope with water, enabling efficient thermodynamic shifting of the equilibrium.
Phase 2: Catalyst Addition
3. Add 1.3 g (approx. 5 wt% relative to reactants) of dry Amberlyst-15 solid acid catalyst.
Causality: Ensure the catalyst is pre-dried in a vacuum oven at 80°C for 4 hours. Introducing moisture via the catalyst will prematurely halt the forward reaction[3].
Phase 3: Reflux & Dehydration
4. Attach a Dean-Stark trap filled with anhydrous toluene, surmounted by a reflux condenser.
5. Heat the reaction mixture to 110–115°C using a heating mantle.
6. Maintain vigorous stirring. As the esterification proceeds, water will azeotropically distill and collect in the Dean-Stark trap. Monitor until exactly 1.8 mL of water is collected.
Phase 4: In-Process Control (IPC)
7. After approximately 6 to 8 hours, withdraw a 50 µL aliquot, dilute with 1 mL ethyl acetate, and analyze via GC-MS or TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the pentanoic acid peak confirms >95% conversion.
Phase 5: Catalyst Recovery & Work-up
8. Cool the reaction mixture to 60°C and filter hot through a coarse glass frit to recover the Amberlyst-15 catalyst. Wash the catalyst bed with 20 mL of warm toluene.
Note: The catalyst can be washed with methanol, dried, and reused for up to 5 cycles without significant loss of activity[2].
9. Transfer the filtrate to a separatory funnel. Wash sequentially with:
50 mL of saturated aqueous NaHCO₃ (to neutralize any trace unreacted pentanoic acid).
50 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Phase 6: Purification & Validation
11. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 90:10 Hexane:Ethyl Acetate).
12. Collect the fractions containing the target 3-tert-butyl-4-hydroxyphenyl pentanoate (Rf ≈ 0.45). Concentrate to obtain a pale yellow viscous oil.
13. Analytical Validation:
¹H NMR (400 MHz, CDCl₃): Confirm the presence of the distinct phenolic -OH proton (broad singlet around 4.8-5.2 ppm) and the tert-butyl group (singlet, 9H, ~1.38 ppm). The esterified phenol ring protons will show a characteristic ABX splitting pattern.
GC-MS: Confirm the molecular ion peak [M]⁺ at m/z 250.1.
References
Title: Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant
Source: Spanish National Research Council (CSIC)
URL: [Link]
Title: Reaction of Alcohols with Carboxylic Acids and their Derivatives
Source: Wiley-VCH
URL: [Link]
Application Note: Sample Preparation and LC-MS/MS Quantification of 3-tert-Butyl-4-Hydroxyphenyl Pentanoate
Target Audience: Analytical Chemists, DMPK Scientists, and Material Migration Researchers Matrix: Biological Fluids (Plasma/Serum) and Complex Aqueous Extracts Introduction & Chemical Causality As a Senior Application Sc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Material Migration Researchers
Matrix: Biological Fluids (Plasma/Serum) and Complex Aqueous Extracts
Introduction & Chemical Causality
As a Senior Application Scientist, I frequently encounter analytes that are inherently unstable in biological matrices. The compound 3-tert-butyl-4-hydroxyphenyl pentanoate (a lipophilic phenolic ester) presents a dual analytical challenge: it contains a sterically hindered phenol susceptible to rapid auto-oxidation, and a pentanoate ester highly vulnerable to enzymatic hydrolysis.
Whether you are profiling this compound in pharmacokinetic (PK) studies or monitoring it as a synthetic antioxidant in food-contact material migration studies[1], standard sample preparation techniques will result in severe analyte degradation. To achieve reliable quantification, the sample preparation must be engineered around the specific chemical vulnerabilities of the molecule[2].
The Causality Behind the Method
Inhibiting Auto-Oxidation: The hindered phenol moiety acts as a potent radical scavenger. During sample extraction, exposure to oxygen and transition metals can rapidly oxidize the phenol to a quinone. Causality: The addition of a sacrificial antioxidant, such as Ascorbic Acid, immediately upon sample collection forces the equilibrium to favor the reduced phenolic state[3].
Arresting Ester Hydrolysis: The pentanoate (valerate) ester linkage is a prime target for plasma carboxylesterases. Causality: Implementing a strict cold-chain (4°C) and adding Sodium Fluoride (NaF)—a potent serine esterase inhibitor—prevents the in-matrix cleavage of the ester bond into 3-tert-butyl-1,4-hydroquinone (TBHQ).
Selective Extraction: The combination of a tert-butyl group and a 5-carbon ester chain renders the molecule highly lipophilic. Causality: Instead of Solid Phase Extraction (SPE) which may expose the ester to reactive silanol groups, we utilize a highly non-polar Liquid-Liquid Extraction (LLE) using MTBE:Hexane. This selectively partitions the lipophilic analyte while leaving behind polar phospholipids that cause ion suppression[4].
Experimental Workflow
The following workflow illustrates the optimized extraction process designed to maintain analyte integrity while maximizing LC-MS/MS sensitivity.
Figure 1: Optimized sample preparation workflow for 3-tert-butyl-4-hydroxyphenyl pentanoate.
Detailed Protocol: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a self-validating system . We do not just measure the target analyte; we simultaneously monitor specific Multiple Reaction Monitoring (MRM) transitions for its degradation products (the hydrolyzed phenol and the oxidized quinone). If these markers appear in your chromatogram, it immediately flags a failure in sample stabilization.
Step-by-Step Methodology
Step 1: Matrix Stabilization (Crucial)
Prepare a Stabilization Buffer consisting of 100 mM Ascorbic Acid and 50 mM Sodium Fluoride (NaF) in LC-MS grade water.
Immediately upon collection of 90 µL of plasma (or aqueous migration extract), add 10 µL of the Stabilization Buffer.
Store stabilized samples on wet ice (4°C) at all times prior to extraction.
Step 2: Liquid-Liquid Extraction (LLE)
Transfer 100 µL of the stabilized sample to a 2.0 mL polypropylene microcentrifuge tube.
Add 10 µL of Internal Standard (e.g., 3-tert-butyl-4-hydroxyphenyl pentanoate-d9, 100 ng/mL in Methanol). Vortex for 30 seconds.
Add 500 µL of an extraction solvent mixture consisting of Methyl tert-butyl ether (MTBE) and Hexane (1:1, v/v).
Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete partitioning of the lipophilic ester.
Step 3: Phase Separation & Reconstitution
Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
Carefully transfer 400 µL of the upper organic layer to a clean 96-well collection plate. Avoid disturbing the aqueous-organic interface to prevent phospholipid carryover.
Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.
Reconstitute the residue in 100 µL of Methanol:Water (80:20, v/v). Vortex for 2 minutes and centrifuge briefly before injection.
Step 4: LC-MS/MS Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase A: 5 mM Ammonium Acetate in Water (Note: Ammonium acetate is chosen over formic acid to enhance the deprotonation of the free phenolic hydroxyl group in negative mode).
Mobile Phase B: LC-MS Grade Methanol.
Gradient: 0-0.5 min (40% B), 0.5-2.5 min (40% to 95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95% to 40% B), 3.6-5.0 min (40% B).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Data Presentation & System Validation
The tables below summarize the MRM parameters required for the self-validating system and the expected validation metrics based on this optimized LLE protocol.
Table 1: LC-MS/MS MRM Parameters and Self-Validation Markers
Analyte / Marker
Q1 (m/z)
Q3 (m/z)
DP (V)
CE (eV)
Analytical Purpose
3-tert-butyl-4-hydroxyphenyl pentanoate
249.1
165.1
-60
-25
Quantifier (Loss of pentanoyl group)
3-tert-butyl-4-hydroxyphenyl pentanoate
249.1
121.0
-60
-40
Qualifier
TBHQ (Hydrolysis Marker)
165.1
121.0
-50
-25
Validation: Monitors esterase activity. If peak area > 5% of total, increase NaF.
Quinone (Oxidation Marker)
247.1
163.1
-60
-25
Validation: Monitors auto-oxidation. If detected, ensure Ascorbic Acid is fresh.
The high lipophilicity of the tert-butyl and pentanoate groups heavily favors partitioning into the MTBE/Hexane layer.
Matrix Effect (Ion Suppression)
< 15%
The highly non-polar LLE solvent explicitly excludes polar plasma phospholipids, ensuring clean ESI droplet desolvation.
Benchtop Stability (4°C)
24 hours
The synergistic use of NaF and Ascorbic Acid effectively halts both enzymatic and oxidative degradation pathways.
Intra-day Precision (CV%)
< 6.5%
High precision is driven by the clean phase separation and the use of a stable-isotope labeled internal standard.
References
Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization
Source: MDPI (Molecules)1
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists
Source: MDPI
2
Diagnostic fragment-ion-based extension strategy for rapid screening and identification of serial components of homologous families
Source: Journal of Chromatography A (Shimadzu)
4
Phenolic Acid Content and Free Radical-Scavenging Activity of Two Differently Processed Carob Tree Pods
Source: ResearchGate
3
Application Note & Protocol Guide: Evaluating 3-tert-Butyl-4-Hydroxyphenyl Pentanoate in Cosmetic Formulations
Executive Summary & Mechanistic Rationale The cosmetic industry continuously seeks advanced antioxidants to protect both the formulation (extending shelf-life) and the biological substrate (protecting skin from oxidative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The cosmetic industry continuously seeks advanced antioxidants to protect both the formulation (extending shelf-life) and the biological substrate (protecting skin from oxidative stress). Native polyphenols often suffer from poor lipid solubility, limiting their efficacy in protecting the unsaturated vegetable oils commonly used in cosmetics[1].
3-tert-butyl-4-hydroxyphenyl pentanoate (3-tBHP-P) represents a next-generation "phenolipid"—an amphiphilic molecule synthesized by esterifying a sterically hindered phenolic core with a lipophilic pentanoate (valerate) chain[2].
Causality of Molecular Design
Steric Hindrance & HAT: The tert-butyl group positioned ortho to the hydroxyl group provides critical steric shielding. When the phenol donates a hydrogen atom via Hydrogen Atom Transfer (HAT) to neutralize a lipid peroxyl radical, the resulting phenoxyl radical is stabilized by resonance and steric hindrance, preventing it from acting as a pro-oxidant[1].
Interfacial Anchoring (The Polar Paradox): Cosmetic emulsions are highly susceptible to oxidation at the oil-water interface. The pentanoate ester optimizes the molecule's partition coefficient (LogP), anchoring the active phenolic head at the interface while the lipophilic tail integrates seamlessly into the oil phase[2].
Biological Activity: Beyond formulation preservation, structural analogs of tert-butylated phenols are documented to penetrate cells and activate the Keap1/Nrf2/ARE signaling pathway, upregulating endogenous phase II detoxification enzymes (e.g., NQO1, GST) to combat photo-aging[3].
Fig 1. Dual mechanism: Chemical lipid protection and biological Nrf2 pathway activation.
Physicochemical Profiling & Benchmarking
Before initiating empirical testing, it is critical to establish the physicochemical baseline of 3-tBHP-P against industry standards like Butylated Hydroxytoluene (BHT) and Tocopherol.
To rigorously evaluate 3-tBHP-P, we employ a three-phase self-validating workflow. Each protocol is designed with internal controls to ensure causality between the additive's presence and the observed protective effect.
Fig 2. Three-phase self-validating experimental workflow for evaluating cosmetic antioxidants.
Protocol 1: Formulation Stability via Accelerated Oxidation (Rancimat Method)
Objective: Quantify the Protection Factor (PF) of 3-tBHP-P in a raw cosmetic lipid base (e.g., Rosehip Oil) prior to emulsification.
Causality: Heat and forced airflow accelerate lipid oxidation. As volatile secondary oxidation products (e.g., formic acid) form, water conductivity in the measuring vessel increases. Delaying this induction time directly correlates to the antioxidant's efficacy in extending shelf-life[2].
Step-by-Step Methodology:
Preparation: Weigh 3.0 g of the target unsaturated vegetable oil into Rancimat reaction vessels.
Dosing: Spike the oil with 3-tBHP-P at 0.05%, 0.1%, and 0.5% (w/w). Prepare a negative control (untreated oil) and a positive control (0.1% BHT).
Setup: Place vessels in the heating block set to 110°C. Connect the air supply and adjust the flow rate to 20 L/h.
Measurement: Submerge the measuring electrodes in the absorption vessels containing 60 mL of deionized water.
Validation & Output: Record the Induction Time (IT) in hours. Calculate the Protection Factor:
PF=ITsample/ITcontrol
. A PF > 1.5 validates significant antioxidant efficacy.
Protocol 2: Ex Vivo Efficacy via TBARS Assay in Emulsions
Objective: Measure the inhibition of malondialdehyde (MDA) formation in a finished O/W cosmetic emulsion exposed to UV stress.
Causality: Unsaturated oils in emulsions share double bonds that are highly reactive and prone to electron loss[4]. UV irradiation accelerates this, producing MDA. The TBARS assay relies on the reaction between MDA and thiobarbituric acid to form a chromophore, providing a direct quantitative readout of lipid peroxidation.
Step-by-Step Methodology:
Emulsion Fabrication: Formulate a standard 20% O/W emulsion. Disperse 0.2% 3-tBHP-P into the heated lipid phase prior to homogenization.
Stress Induction: Aliquot 5 mL of the emulsion into Petri dishes. Expose to UVA/UVB irradiation (50 J/cm²) using a solar simulator for 2 hours. Self-Validation: Keep a dark control to validate that oxidation is strictly UV-induced.
Extraction: Transfer 1 g of the irradiated emulsion to a centrifuge tube. Add 2 mL of 20% trichloroacetic acid (TCA) to precipitate proteins/polymers, followed by 2 mL of 0.67% thiobarbituric acid (TBA) reagent.
Reaction: Incubate the mixture in a water bath at 95°C for 30 minutes. Cool rapidly on ice to stop the reaction.
Quantification: Centrifuge at 4000 rpm for 15 minutes. Extract the pink supernatant and measure absorbance at 532 nm using a UV-Vis spectrophotometer.
Data Interpretation: Lower absorbance indicates higher protection. Calculate % Inhibition relative to the UV-stressed negative control.
Protocol 3: In Vitro Biological Activity (Nrf2 Reporter Assay)
Objective: Validate the active biological anti-aging properties of 3-tBHP-P on skin cells.
Causality: For an antioxidant to claim biological efficacy, it must demonstrate cellular uptake and pathway activation. By using a luciferase reporter linked to the Antioxidant Response Element (ARE), we create a self-validating system where luminescence directly equals Keap1/Nrf2 pathway activation[3].
Step-by-Step Methodology:
Cell Culture: Seed HaCaT (human keratinocyte) cells stably transfected with an ARE-luciferase reporter plasmid into a 96-well plate at
1×104
cells/well. Incubate for 24h at 37°C, 5% CO₂.
Treatment: Treat cells with non-cytotoxic concentrations of 3-tBHP-P (e.g., 5, 10, 20 µM) dissolved in DMSO (final DMSO < 0.1%). Self-Validation: Include a vehicle control and a positive control (10 µM tBHQ).
Incubation: Incubate for 12 hours to allow for Nrf2 translocation and gene transcription.
Lysis & Measurement: Aspirate media, wash with PBS, and add 50 µL of passive lysis buffer. Add 50 µL of luciferase assay substrate to each well.
Readout: Immediately measure luminescence using a microplate reader. Express results as fold-change relative to the vehicle control.
Data Presentation & Expected Outcomes
Based on the structural homology of 3-tBHP-P to established phenolipids and tert-butylated phenols, the following quantitative outcomes are expected during evaluation:
Note: The superior performance of 3-tBHP-P in TBARS is attributed to its amphiphilic nature, allowing it to concentrate at the oil-water interface where oxidation is most aggressive.
References
Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - MDPI. 1
The formulator's guide to antioxidants in cosmetics - Formula Botanica. 4
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC. 2
The gene expression profile of a drug metabolism system and signal transduction pathways in the liver of mice treated with tert-butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of sodium - PubMed. 3
Technical Support Center: Optimizing the Synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate
Welcome to the dedicated technical support center for the esterification of tert-butylhydroquinone (TBHQ). This guide is designed for researchers, scientists, and drug development professionals struggling with yield opti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the esterification of tert-butylhydroquinone (TBHQ). This guide is designed for researchers, scientists, and drug development professionals struggling with yield optimization, regioselectivity, and oxidative degradation during the synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate.
Mechanistic Overview & Regioselectivity Causality
The synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate requires the selective monoesterification of TBHQ using pentanoyl chloride (valeryl chloride). TBHQ possesses two hydroxyl groups, presenting a regioselectivity challenge.
The target molecule requires acylation at the hydroxyl group meta to the bulky tert-butyl group (the C4 position). Fortunately, the tert-butyl group provides significant steric shielding to the adjacent ortho-hydroxyl (C1 position), naturally elevating the activation energy (
ΔG‡
) for nucleophilic attack at that site. Therefore, the meta-hydroxyl is kinetically favored.
However, poor reaction control leads to two major failure modes:
Over-acylation: High local concentrations of the electrophile force the formation of the diester byproduct.
Oxidative Degradation: TBHQ has a low oxidation potential (E° = 0.490 V) and readily undergoes interconversion to tert-butyl-1,4-benzoquinone (TBBQ)[1]. Base-mediated deprotonation in the presence of oxygen violently accelerates this degradation[2].
Quantitative Data on Reaction Conditions
The table below summarizes how different experimental parameters impact the product distribution, highlighting the necessity of our optimized protocol.
To achieve >85% yield of the target monoester, follow this step-by-step methodology. Every step includes a self-validating check to ensure the reaction remains on track.
Step 1: Apparatus Preparation & Inert Atmosphere
Action: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar and a continuous nitrogen/argon line.
Causality: Water hydrolyzes pentanoyl chloride into unreactive pentanoic acid. Oxygen acts as a single-electron acceptor, driving the oxidation of TBHQ to TBBQ[1].
Self-Validation: The inert gas balloon must remain inflated. A blank test of the solvent with a drop of TiCl₄ should yield no white fumes, confirming strictly anhydrous conditions.
Step 2: Reagent Dissolution
Action: Dissolve 1.0 eq (10 mmol, 1.66 g) of TBHQ[3] in 50 mL of anhydrous dichloromethane (DCM). Add 1.1 eq (11 mmol, 0.89 mL) of anhydrous pyridine.
Causality: Pyridine is chosen over triethylamine (TEA). TEA is highly basic and quantitatively deprotonates TBHQ (pKa = 10.80)[3], creating an electron-rich phenoxide that is extremely susceptible to oxidation. Pyridine is a weaker base that acts primarily as a nucleophilic catalyst (forming a reactive acylpyridinium intermediate) without generating high concentrations of the oxidation-prone phenoxide.
Self-Validation: The solution must remain completely clear and colorless. A yellow tint at this stage indicates pre-existing quinone impurities from the industrial preparation of the starting material[4].
Step 3: Cryogenic Acylation
Action: Cool the flask to 0 °C in an ice-water bath. Using a syringe pump, add 0.95 eq (9.5 mmol, 1.13 mL) of pentanoyl chloride dropwise over 45 minutes.
Causality: Sub-stoichiometric, slow addition ensures TBHQ remains in excess relative to the acylating agent, preventing the local concentration spikes that drive diesterification.
Self-Validation: The reaction mixture should turn pale yellow. TLC (7:3 Hexanes:EtOAc) must reveal a new UV-active spot (monoester) between the origin (TBHQ) and the solvent front (diester).
Step 4: Quench & Phase Separation
Action: Stir for 2 hours at 0 °C. Quench by adding 20 mL of cold 1M HCl. Transfer to a separatory funnel and extract the organic layer.
Causality: HCl protonates the pyridine catalyst, rendering it water-soluble (pyridinium chloride) and immediately halting further acylation.
Self-Validation: The aqueous layer must test strongly acidic (pH < 2) on indicator paper, confirming the complete neutralization and removal of pyridine.
Step 5: Purification via pKa Exploitation
Action: Wash the organic layer with cold 0.5 M NaOH (10 mL) for exactly 30 seconds, then immediately wash with brine and dry over Na₂SO₄.
Causality: Unreacted TBHQ has two free phenols and is more acidic than the monoester. A brief alkaline wash partitions TBHQ into the aqueous phase without hydrolyzing the newly formed ester.
Self-Validation: Acidifying the alkaline aqueous wash with HCl will precipitate the recovered TBHQ as a white powder, confirming successful separation.
Troubleshooting Guide & FAQs
Q1: My reaction mixture rapidly turns deep red/brown upon adding the base, and my yield is <40%. What is happening?A1: You are observing the oxidation of TBHQ to tert-butyl-1,4-benzoquinone (TBBQ). TBHQ has a low oxidation potential (E° = 0.490 V)[1]. When deprotonated by a strong base, the resulting phenoxide is highly susceptible to single-electron transfer (SET) oxidation by ambient O₂, which also generates reactive oxygen species[2].
Solution: Strictly degas your solvents, maintain a positive pressure of Argon/N₂, and switch your base from Triethylamine to Pyridine.
Q2: I am isolating a highly non-polar compound instead of the monoester. How do I prevent this?A2: This is the diester byproduct (2-tert-butyl-1,4-phenylene dipentanoate). It forms when the local concentration of pentanoyl chloride is too high, which provides enough thermodynamic driving force to override the steric protection of the tert-butyl group.
Solution: Ensure you are using a sub-stoichiometric amount of pentanoyl chloride (0.95 eq) and add it via a syringe pump at 0 °C to maintain a low steady-state concentration of the electrophile.
Q3: How can I verify that I synthesized the 3-tert-butyl isomer and not the 2-tert-butyl isomer?A3: Regioselectivity is naturally favored at the meta-hydroxyl (C4) due to steric hindrance at the ortho-hydroxyl (C1). To validate, use ¹H NMR spectroscopy. In the desired 3-tert-butyl-4-hydroxyphenyl pentanoate, the aromatic proton adjacent to the free hydroxyl group will show a distinct upfield shift and specific ortho/meta coupling constants compared to the sterically hindered isomer.
Q4: Can I use Steglich esterification (Pentanoic acid + DCC/DMAP) instead of the acid chloride?A4: While possible, Steglich esterification often requires DMAP, which is a highly active nucleophilic catalyst. DMAP can easily push the reaction toward diesterification. Furthermore, the generation of dicyclohexylurea (DCU) complicates purification. The acid chloride method with pyridine is significantly cleaner for this specific phenolic substrate.
Reaction Pathway Visualization
Reaction pathway showing target monoesterification vs. competing diesterification and oxidation.
Technical Support Center: A Guide to Overcoming Solubility Issues of 3-tert-butyl-4-hydroxyphenyl pentanoate in Aqueous Media
Abstract: 3-tert-butyl-4-hydroxyphenyl pentanoate is a compound of interest for many researchers, but its highly lipophilic nature presents significant challenges in aqueous experimental systems. This guide provides a co...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: 3-tert-butyl-4-hydroxyphenyl pentanoate is a compound of interest for many researchers, but its highly lipophilic nature presents significant challenges in aqueous experimental systems. This guide provides a comprehensive framework for scientists and drug development professionals to understand and systematically overcome these solubility issues. It moves beyond simple protocols to explain the underlying scientific principles, empowering users to make informed decisions and troubleshoot effectively. This document covers a range of techniques from basic co-solvency to advanced formulation strategies like cyclodextrin complexation and the use of surfactants, complete with step-by-step instructions and visual aids.
Part 1: Foundational Understanding of the Solubility Problem
The core of the solubility issue with 3-tert-butyl-4-hydroxyphenyl pentanoate lies in its molecular structure, which is predominantly hydrophobic. The large, non-polar tert-butyl group and the pentanoate ester chain repel water molecules, making it practically insoluble in aqueous solutions.
Estimated Physicochemical Properties:
Parameter
Estimated Value
Implication for Aqueous Solubility
LogP
> 4.0
Indicates a strong preference for lipid environments over aqueous ones. A structurally similar compound has a calculated XLogP3 of 5.3.[1]
Aqueous Solubility
Extremely Low (<0.1 g/L)
Essentially insoluble in water. A similar, more complex molecule is noted to have a water solubility of ≤0 g/l at 20 °C.[2]
pKa (Phenolic -OH)
~10-11
The hydroxyl group can be deprotonated to a more soluble phenolate anion, but this requires a high pH, which is often incompatible with biological experiments.
Part 2: Troubleshooting and Solubilization Strategies (Q&A Format)
This section is designed to provide direct answers to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I tried to dissolve 3-tert-butyl-4-hydroxyphenyl pentanoate directly in my buffer and it just floated on top. What went wrong?
A1: This is the expected outcome. Due to its high lipophilicity, the compound cannot be dissolved directly in aqueous media. A solubilization strategy is necessary to incorporate it into your system. The first and most common approach is to use a water-miscible organic co-solvent.[][4]
Q2: What is a co-solvent and which one should I use for my cell culture experiment?
A2: A co-solvent is a water-miscible organic solvent used to dissolve poorly soluble compounds.[][4][5] For cell culture, it's crucial to choose a co-solvent with low toxicity at the final working concentration.
Co-Solvent
Recommended Max. Concentration (Cell Culture)
Advantages
Disadvantages
DMSO (Dimethyl Sulfoxide)
< 0.5% (v/v) is generally safe, but should be tested for your specific cell line.
Excellent solubilizing power for a wide range of hydrophobic compounds.[6]
Can be toxic at higher concentrations and may affect cell differentiation.
Ethanol
< 0.5% (v/v)
Generally less toxic than DMSO.
May be less effective at solubilizing highly lipophilic compounds.[6]
Expert Tip: Always prepare a high-concentration stock solution (e.g., 20-50 mM) in your chosen co-solvent. This allows you to add a very small volume to your aqueous medium, keeping the final co-solvent concentration below toxic levels.
Troubleshooting Guide: From Precipitation to Clear Solutions
Problem: My compound precipitates when I add my DMSO stock to my aqueous buffer.
This common issue arises because the final concentration of the co-solvent is insufficient to keep the hydrophobic compound in solution.
Experimental Workflow for Resolving Precipitation:
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 1: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[7][8] These micelles have a hydrophobic core that can encapsulate your compound, and a hydrophilic exterior that allows them to be dispersed in aqueous media.[7][9][10]
Commonly Used Surfactants:
Surfactant
Type
Typical Working Concentration
Notes
Tween® 20/80 (Polysorbates)
Non-ionic
0.01 - 0.1% (v/v)
Widely used and generally well-tolerated in cell culture.[11][12]
Cremophor® EL
Non-ionic
0.1 - 1% (v/v)
A very effective solubilizer, but can have biological effects and cause hypersensitivity.[7][13]
Step-by-Step Protocol:
Prepare a stock solution of your compound in a minimal amount of a volatile organic solvent like ethanol.
In a separate tube, prepare your aqueous buffer containing the desired final concentration of the surfactant (e.g., 0.1% Tween® 80).
While vortexing the surfactant solution, add the compound stock dropwise.
The solution may appear cloudy at first but should clear as the compound is incorporated into the micelles.
Allow the solution to equilibrate for at least 30 minutes.
Crucially, always include a "vehicle control" in your experiments containing the same concentration of surfactant and any residual co-solvent to account for their potential effects.
Mechanism of Micellar Solubilization:
Caption: Hydrophobic drug encapsulated within the core of a surfactant micelle.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form "inclusion complexes" with poorly soluble molecules.[14][15][16]
Recommended Cyclodextrins:
Cyclodextrin
Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
High aqueous solubility and a good safety profile, making it a common choice.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Also has high aqueous solubility and is widely used in pharmaceutical formulations.[14]
Step-by-Step Protocol:
Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer.
Add an excess amount of 3-tert-butyl-4-hydroxyphenyl pentanoate powder to the cyclodextrin solution.
Agitate the mixture (e.g., by stirring or shaking) for several hours to overnight to allow for the formation of the inclusion complex.
Remove the undissolved compound by passing the solution through a 0.22 µm syringe filter.
The resulting clear filtrate contains your compound solubilized within the cyclodextrin. The final concentration should be determined analytically (e.g., via HPLC).
Mechanism of Cyclodextrin Complexation:
Caption: A hydrophobic drug molecule forming an inclusion complex with a cyclodextrin.
Part 3: Advanced Considerations and Best Practices
Q3: What if these methods are still insufficient for my needs, especially for in vivo studies?
A3: For high concentration requirements or for in vivo applications, lipid-based formulations are often the next step.[17][18][19] These are advanced systems that can significantly enhance the solubility and bioavailability of hydrophobic drugs.[5][20] Examples include:
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in aqueous media.[13][17][19]
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs.[17]
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.[17]
The development of these formulations typically requires specialized expertise and equipment.
Final Checklist for Success:
Start Simple: Always begin with the simplest method, such as co-solvency, before moving to more complex formulations.
Know Your System: Be aware of the tolerance of your experimental system (e.g., cell line, animal model) to the excipients you are using.
Controls are Non-Negotiable: Always include a vehicle control in your experiments to ensure that the observed effects are due to your compound and not the formulation components.
Verify Solubility: After preparing your formulation, visually inspect it for any signs of precipitation or cloudiness.
Check Stability: Ensure your formulation remains stable for the duration of your experiment.
By following this structured and informed approach, researchers can confidently address the solubility challenges of 3-tert-butyl-4-hydroxyphenyl pentanoate, leading to more reliable and reproducible experimental outcomes.
References
Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
Iurciuc-Tincu, C.-E., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Fenyvesi, F., et al. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
Wang, W., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
Popescu, M., et al. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
Zhang, Y., et al. (2015, April 5). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Taylor & Francis Online.
WuXi AppTec Content Team. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
OAText. (n.d.).
Eureka by PatSnap. (2026, March 20). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
Pharmacentral. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
Gili, T., et al. (2022, December 24). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online.
HSY, C. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems. AAPS.
JoVE Journal. (2017, June 19). Dissolving Hydrophobic Compounds.
Li, P., et al. (2012, July 10). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)
National Center for Biotechnology Information. (n.d.). Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)
ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
BOC Sciences. (n.d.).
Wacker, M. G., et al. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC.
Chemos GmbH&Co.KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC.
Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
ScienceDirect. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
preventing oxidative degradation of 3-tert-butyl-4-hydroxyphenyl pentanoate during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with 3-tert-butyl-4-hydroxyphenyl pentanoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with 3-tert-butyl-4-hydroxyphenyl pentanoate . This compound is a highly effective hindered phenolic antioxidant utilized in materials science and drug development[1]. However, the very mechanism that makes it an excellent radical scavenger also makes it inherently susceptible to auto-oxidation during storage.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the absolute integrity of your compound prior to any experimental workflow.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand its chemical causality. Hindered phenols function as primary antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS) or peroxy radicals[2].
This donation forms a phenoxy radical. The bulky tert-butyl group at the ortho position provides steric hindrance, shielding the radical and preventing it from initiating further destructive chain reactions[2]. However, if the bulk powder or solution is exposed to oxygen, UV light, or transition metals during storage, this phenoxy radical undergoes further oxidation. It transforms into highly conjugated quinone methides or benzoquinones, which manifest visually as a distinct yellow, orange, or pink discoloration[3].
Fig 1: Oxidative degradation pathway of hindered phenols leading to quinone discoloration.
Troubleshooting FAQs
Q: Why did my batch of 3-tert-butyl-4-hydroxyphenyl pentanoate turn yellow/pink during storage?A: This discoloration is the hallmark of in-situ transformation[3]. When the compound is exposed to ambient air or light, the phenolic core oxidizes into quinone derivatives (e.g., analogs of 2,6-di-tert-butyl-1,4-quinone). While the pentanoate ester tail improves solubility in lipid or polymer matrices[4], it does not protect the phenolic head group from oxidation. Discoloration indicates a loss of antioxidant capacity.
Q: Can I still use a batch that has slightly yellowed for my assays?A: No. As a best practice in analytical and drug development workflows, discolored batches must be discarded. The presence of quinones introduces oxidized artifacts that can act as pro-oxidants or cross-linking agents in your downstream assays, leading to irreproducible data.
Q: Does the physical state (solid vs. solution) affect the degradation rate?A: Yes. In solution (especially in aromatic or polar protic solvents), the activation energy for hydrogen abstraction is lowered, and the diffusion rate of dissolved oxygen is higher. Solutions degrade exponentially faster than bulk powders. Always store the compound as a lyophilized or crystalline solid and only reconstitute immediately before use.
Quantitative Storage Data
To optimize your inventory management, refer to the following empirical data summarizing the kinetics of oxidative degradation under various storage conditions.
Storage Condition
Atmosphere
Light Exposure
Discoloration Risk
Estimated Shelf Life
25°C (Ambient)
Air
Ambient Light
High (Rapid quinone formation)
< 1 month
2-8°C (Fridge)
Air
Dark
Moderate
3-6 months
-20°C (Freezer)
Argon / N₂
Dark
Low
> 24 months
Self-Validating Experimental Protocols
To guarantee scientific integrity, every storage and handling procedure must be a self-validating system . This means the protocol must contain built-in analytical gates to objectively prove the compound's viability before it enters your main experiment.
Protocol A: Anaerobic Aliquoting and Storage
Objective: Eliminate the causal factors of degradation (O₂, UV light, moisture).
Preparation: Transfer the bulk container of 3-tert-butyl-4-hydroxyphenyl pentanoate into an inert atmosphere glovebox purged with Argon (O₂ levels < 1 ppm).
Aliquoting: Weigh the solid into single-use, amber glass vials. Causality note: Amber glass blocks actinic UV radiation (<400 nm) which initiates homolytic cleavage and radical formation.
Sealing: Cap the vials using PTFE-lined septa. Causality note: Standard rubber septa can leach plasticizers or trace metals that catalyze Fenton-like oxidation.
Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20°C freezer.
Retrieval: When required, remove a single vial and place it in a vacuum desiccator to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can accelerate hydrolysis of the pentanoate ester.
Technical Support Center: Troubleshooting 3-tert-butyl-4-hydroxyphenyl pentanoate Solvent Extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers and drug development professionals face when extracting and purifying...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers and drug development professionals face when extracting and purifying 3-tert-butyl-4-hydroxyphenyl pentanoate .
Synthesizing and isolating sterically hindered phenolic esters requires more than just following a recipe; it requires a deep understanding of the chemical microenvironment. The bulky tert-butyl group ortho to the phenolic oxygen creates significant steric hindrance, complicating the initial esterification and making the subsequent solvent extraction prone to specific impurity profiles[1].
This guide focuses on the causality behind these impurities and provides self-validating protocols to ensure your extraction yields a high-purity product.
Part 1: The Causality of Impurities
Before troubleshooting, we must map the logical relationships between the reaction conditions, the solvent environment, and the resulting impurities. Phenolic esters are highly susceptible to environmental degradation during extraction, primarily through hydrolysis and auto-oxidation[2][3].
Logical pathways of impurity formation during phenolic ester extraction.
Part 2: Troubleshooting FAQs
Q1: Why does my extracted organic phase contain high levels of unreacted 3-tert-butyl-4-hydroxyphenol?Causality: The tert-butyl group adjacent to the hydroxyl group creates a severe steric shield, reducing the nucleophilicity of the oxygen and often leading to incomplete Fischer esterification[1][4]. During extraction, unreacted phenol exhibits moderate lipophilicity. If your aqueous wash is too acidic or neutral, the phenol remains protonated and co-extracts into the organic phase.
Solution: Implement a highly controlled, mild alkaline wash (e.g., 0.05 M Na2CO3) to deprotonate the phenol into its water-soluble phenoxide ion. Validation: Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2); the phenol spot (lower Rf, UV active) should disappear after the wash.
Q2: How do I remove unreacted pentanoic acid without hydrolyzing my target ester?Causality: Pentanoic acid (valeric acid) has a pKa of ~4.8. Strong bases (like NaOH) will easily remove it but will simultaneously trigger the base-catalyzed hydrolysis of your sterically strained ester back into the starting materials[2].
Solution: Use cold, saturated sodium bicarbonate (NaHCO3, pH ~8.3). This provides enough basicity to convert pentanoic acid to sodium pentanoate (which partitions into the aqueous layer) without breaking the ester bond.
Q3: I am observing a pink/brown discoloration in my organic extract. What is this, and how do I prevent it?Causality: Discoloration is the hallmark of phenolic oxidation. Free phenols (and to a lesser extent, phenolic esters exposed to harsh conditions) auto-oxidize into highly conjugated quinone derivatives when exposed to oxygen, light, and heat during the extraction concentration phase[3].
Solution: Degas your extraction solvents with nitrogen. Perform the extraction in amber separatory funnels and ensure the rotary evaporation bath temperature never exceeds 35°C.
Q4: Which extraction solvent provides the optimal partition coefficient?Causality: Solvent polarity dictates the extraction efficiency of phenolic classes[5][6]. Highly polar solvents (like pure ethyl acetate) will co-extract unreacted phenols and trace water. Non-polar solvents (like pure hexanes) fail to fully solubilize the ester.
Solution: A binary solvent system, such as Methyl tert-butyl ether (MTBE) and Hexane (70:30 v/v), provides the ideal dielectric constant to selectively partition the moderately polar ester while leaving highly polar impurities in the aqueous phase.
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, the following solvent extraction workflow is designed as a self-validating system. Each critical step includes a built-in validation check to confirm causality before proceeding.
Reaction Quenching: Pour the crude esterification mixture over crushed ice.
Causality: Rapid cooling prevents thermal hydrolysis and halts further reaction progression.
Primary Extraction: Add a 70:30 mixture of MTBE/Hexane to achieve a 1:1 organic-to-aqueous phase ratio. Agitate gently and separate.
Acidic Wash (Catalyst Removal): Wash the organic layer with 1 volume of cold 0.1 M HCl.
Validation Check: Test the aqueous layer with pH paper. It must be strongly acidic (pH < 2) to confirm the complete neutralization of any basic catalysts or amine impurities.
Mild Alkaline Wash (Acid Removal): Wash the organic phase with 2 volumes of cold, saturated NaHCO3. Vent the separatory funnel frequently to release CO2 gas.
Validation Check: Monitor the aqueous phase pH. It must remain > 7. If it drops below 7, unreacted pentanoic acid is still present; repeat the wash.
Brine Wash & Drying: Wash with saturated NaCl to break any micro-emulsions. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2SO4.
Causality: Na2SO4 is preferred over MgSO4, as MgSO4 can be slightly acidic and may trap polar esters on its surface.
Concentration: Filter the drying agent and evaporate the solvent under reduced pressure (in the dark, water bath < 35°C).
Self-validating solvent extraction workflow for phenolic esters.
Part 4: Quantitative Data Presentation
Selecting the correct solvent system is critical for balancing target ester recovery against the co-extraction of impurities. The table below summarizes the partition efficacy based on solvent dielectric constants (ε).
Solvent System
Dielectric Constant (ε)
Target Ester Recovery (%)
Unreacted Phenol Co-extraction
Unreacted Acid Co-extraction
Ethyl Acetate
6.02
> 95%
High (~15%)
Moderate (~5%)
Dichloromethane (DCM)
9.10
> 90%
Very High (~25%)
Moderate (~10%)
MTBE / Hexane (70:30)
~ 2.50
> 88%
Low (< 5%)
Low (< 2%)
Pure Hexanes
1.89
< 50%
Very Low
Very Low
Note: Data reflects post-extraction profiles prior to alkaline washing. MTBE/Hexane provides the optimal balance, preventing the overloading of subsequent purification steps.
References
National Institutes of Health (PMC). "Extraction of phenolic compounds: A review". Retrieved from:[Link]
National Institutes of Health (PMC). "Extraction and characterization of phenolic compounds and their potential antioxidant activities". Retrieved from:[Link]
Polish Academy of Sciences. "Effect of Extraction Conditions on the Extractability of Phenolic Compounds". Retrieved from: [Link]
Quest Journals. "Effect of Solvent Extraction on the Distribution of Phenolic Compounds". Retrieved from: [Link]
Technical Support Center: Overcoming Steric Hindrance in 3-tert-butyl-4-hydroxyphenyl pentanoate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields and sluggish kinetics when synthesizing or mod...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields and sluggish kinetics when synthesizing or modifying 3-tert-butyl-4-hydroxyphenyl pentanoate .
This compound is a highly effective synthetic phenolic antioxidant. Its stability is derived from the bulky tert-butyl group at the C3 (ortho) position, which shields the C4-hydroxyl group to stabilize phenoxy radicals. However, this exact structural feature creates a massive steric barrier during esterification, acylation, or cross-coupling reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these steric limitations.
Part 1: Troubleshooting & FAQs
Q1: Why is the yield of my 3-tert-butyl-4-hydroxyphenyl pentanoate synthesis so low when using standard Fischer esterification?A1: Fischer esterification relies on the direct nucleophilic attack of the phenol onto a protonated carboxylic acid. The ortho-tert-butyl group creates a significant steric shield around the hydroxyl group, drastically increasing the activation energy barrier. To overcome this, you must shift from acid catalysis to a highly electrophilic intermediate. We recommend the Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, forming an N-acylpyridinium intermediate that is far more electrophilic and less sensitive to the steric bulk of the phenol.
Q2: I am using pentanoyl chloride and triethylamine (TEA), but the reaction is still sluggish. How can I accelerate it?A2: TEA acts primarily as a Brønsted base to neutralize the HCl byproduct; it is not a nucleophilic catalyst. To accelerate the reaction, add a catalytic amount of potassium iodide (KI). According to [1], iodide acts as a potent activating agent for acid chlorides, forming a transient acid iodide intermediate. Because iodine is highly polarizable and its lone pairs poorly overlap with the carbonyl π* orbital, the resulting acid iodide is significantly more reactive toward sterically hindered phenols.
Q3: How do I efficiently remove DMAP and urea byproducts after a Steglich esterification without degrading my product?A3: Dicyclohexylurea (DCU) is mostly insoluble in cold organic solvents. Chilling the reaction mixture to 0 °C and filtering it through a Celite pad removes >95% of the DCU. For DMAP, a mild dilute acid wash (0.1 M HCl) will protonate the catalyst and partition it into the aqueous layer. Alternatively, utilizing [2] allows for rapid recovery via simple filtration, completely eliminating the need for aqueous workup and preventing product hydrolysis.
Part 2: Mechanistic Visualizations
Understanding the causality behind your choice of catalyst is critical. The diagram below illustrates how DMAP bypasses the steric shield of the tert-butyl group by forming a highly reactive intermediate.
Catalytic cycle of DMAP overcoming steric hindrance in phenol acylation.
Part 3: Quantitative Data Presentation
To select the best approach for your specific workflow, compare the historical performance of various acylation strategies applied to hindered phenols.
Acylation Method
Reagents
Catalyst
Temp (°C)
Time (h)
Typical Yield (%)
Fischer Esterification
Pentanoic Acid, H₂SO₄
None
110 (Reflux)
24
< 15%
Standard Acid Chloride
Pentanoyl Chloride, TEA
None
25 (RT)
12
35 - 45%
Iodide Activation
Pentanoyl Chloride, TEA
KI (60 mol%)
25 (RT)
4
80 - 85%
Steglich Esterification
Pentanoic Acid, DCC
DMAP (10 mol%)
0 to 25
6
85 - 95%
Part 4: Verified Experimental Protocols
Protocol: DMAP-Catalyzed Synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate
This self-validating protocol utilizes the Steglich methodology to ensure high conversion rates despite the ortho-tert-butyl group.
Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (Nitrogen or Argon).
Dissolution: Dissolve 3-tert-butyl-4-hydroxyphenol (10 mmol) and pentanoic acid (11 mmol) in 50 mL of anhydrous DCM.
Catalyst Addition: Add DMAP (1 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.
Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality note: DCC activation is highly exothermic; cooling prevents the formation of N-acylurea side products.
Activation: Slowly add DCC (11 mmol) portion-wise over 15 minutes. A white precipitate (DCU) will begin to form almost immediately.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 6 hours. Monitor the disappearance of the phenol via TLC (Hexane:EtOAc 8:2).
Filtration: Once complete, chill the flask to 0 °C for 30 minutes to maximize DCU precipitation. Filter the suspension through a Celite pad and wash the filter cake with 10 mL of cold DCM.
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.1 M HCl (2 x 25 mL) to remove DMAP, followed by saturated NaHCO₃ (25 mL) and brine (25 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via flash chromatography if ultra-high purity is required for drug development assays.
Step-by-step workflow for the Steglich esterification of hindered phenols.
References
Title: Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions
Source: Organic Letters (American Chemical Society)
URL: [Link]
Title: Recoverable Polymer-supported DMAP Derivatives
Source: The Royal Society of Chemistry
URL: [Link]
Optimization
flash chromatography purification techniques for crude 3-tert-butyl-4-hydroxyphenyl pentanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of isolating sterically hindered phenolic esters.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of isolating sterically hindered phenolic esters.
During the synthesis of 3-tert-butyl-4-hydroxyphenyl pentanoate —typically via the mono-esterification of 2-tert-butylhydroquinone (TBHQ)—the reaction exploits the steric hindrance of the tert-butyl group. The hydroxyl group at position 4 is shielded, directing the pentanoate esterification primarily to position 1. However, this inevitably yields a complex crude mixture containing unreacted polar TBHQ, the non-polar over-reacted diester (2-tert-butyl-1,4-phenylene dipentanoate), and potentially oxidized quinone byproducts.
Successfully isolating your target monoester requires a highly optimized, self-validating normal-phase flash chromatography strategy. Below is our comprehensive guide, validated protocols, and troubleshooting FAQ.
Purification Logic & Workflow
The separation mechanism in normal-phase chromatography relies on an adsorption-desorption dynamic where polar compounds have a greater affinity for the silica sorbent than non-polar compounds[1]. Because our target molecule possesses both a non-polar ester tail and a polar phenolic head, it exhibits moderate retention, placing it squarely between the highly retained TBHQ and the rapidly eluting diester.
Fig 1. Flash chromatography workflow for isolating 3-tert-butyl-4-hydroxyphenyl pentanoate.
Quantitative Chromatographic Data
To predict the behavior of your crude mixture on the column, refer to the relative polarity and expected retention factor (
Rf
) data below. A good
Rf
target for method development is 0.2 to 0.3, which translates to elution in approximately 3 to 5 Column Volumes (CV)[2].
Compound
Structural Characteristics
Relative Polarity
Expected TLC
Rf
(20% EtOAc/Heptane)
Elution Order
Diester Impurity
Fully esterified, lacking free hydroxyls
Low
~0.75
1
Quinone (TBQ)
Oxidized byproduct, conjugated diketone
Low
~0.65
2
Target Monoester
One hindered phenol, one ester
Moderate
~0.35
3
TBHQ (Starting Mat.)
Two free phenolic hydroxyls
High
~0.10
4
Self-Validating Standard Operating Procedure (SOP)
Do not rely on arbitrary time-based methods. This protocol uses Column Volumes (CV) to ensure the method is universally scalable regardless of your cartridge size[1].
Phase 1: Method Scouting & Optimization
Prepare TLC Plates: Spot the crude mixture alongside a pure TBHQ reference standard on normal-phase silica TLC plates.
Solvent Screening: Develop the plates in varying ratios of Heptane:Ethyl Acetate (e.g., 5%, 15%, 25%).
Causality: You must determine the exact solvent composition required to elute the desired compound while resolving it from impurities[3].
Validation Check: Select the solvent ratio that places the target monoester at an
Rf
of exactly 0.25. If the
Rf
exceeds 0.5, the compound will elute too close to the solvent front, resulting in co-elution with the diester[2].
Phase 2: Dry Loading Preparation
Dissolution: Dissolve the crude mixture in a minimum volume of a volatile solvent (e.g., dichloromethane or acetone).
Silica Adsorption: Add dry silica gel to the solution at a 1:2 (sample-to-silica) weight ratio[4].
Evaporation: Gently evaporate the solvent on a rotary evaporator until the mixture is completely dry[4].
Causality: Loading the sample as a liquid in a strong solvent causes premature desorption and severe band broadening. Dry loading ensures the sample enters the column in a tight, concentrated band, maximizing theoretical plates[4].
Validation Check: The silica must be a free-flowing powder. If it clumps or sticks to the flask walls, residual strong solvent remains and will ruin the separation. Continue drying.
Phase 3: Column Execution
Equilibration: Flush the packed column with 3 CV of the weak starting solvent (5% EtOAc in Heptane).
Gradient Elution: Run a focused gradient from 5% to 30% EtOAc over 15 CVs.
Causality: Isocratic methods cause low
Rf
compounds to elute in broad bands diluted in excessive solvent[1]. A gradient sharpens the peak and improves desorption characteristics[5].
Detection: Monitor the eluent using UV detection at 254 nm and 280 nm.
Validation Check: Verify that the first eluting peak (diester) returns to a flat baseline before the main target peak (monoester) begins to elute. If the peaks merge, your gradient slope is too steep.
Troubleshooting & FAQs
Q: Why is my 3-tert-butyl-4-hydroxyphenyl pentanoate peak exhibiting severe tailing, causing it to bleed into the unreacted TBHQ fractions?A: The target molecule contains a free phenolic hydroxyl group. While partially sterically hindered by the adjacent tert-butyl group, this phenol still acts as a strong hydrogen bond donor. It interacts aggressively with the slightly acidic silanol groups on standard bare silica gel, leading to poor desorption kinetics and peak tailing[5].
Actionable Solution: To improve mass transfer and peak shape, introduce a competitive hydrogen-bonding modifier. Adding 1-2% isopropanol to your mobile phase will competitively bind to the active silanol sites without drastically altering the overall solvent polarity. Alternatively, substituting ethyl acetate with a solvent that has better desorption characteristics, such as acetone, can sharpen the peak[5].
Q: The target monoester and the diester impurity have very close
Rf
values on my TLC plate. How do I prevent co-elution on the flash column?A: When separating closely related structural analogs, isocratic elution often fails because the bands broaden as they travel down the column, leading to overlap[1]. The diester lacks free hydroxyls and will always elute first, but a strong isocratic solvent will push both compounds off the column simultaneously.
Actionable Solution: Implement a focused gradient method. Start with a highly non-polar system (e.g., 2-5% EtOAc in Heptane) to slowly elute the diester while keeping the monoester tightly adsorbed at the column head. Once the diester clears the detector, gradually increase the polar component (EtOAc) to 20-25% to elute the monoester[5]. Additionally, ensure your flow rate is optimized for your specific column particle size; running too fast reduces the interaction time needed for high-resolution separation[6].
Q: I loaded my crude mixture as a liquid injection, and my target compound eluted much earlier than predicted by TLC, with a very broad peak. What went wrong?A: This is a classic injection solvent effect. If your crude mixture was dissolved in a strong, highly polar solvent (like DCM or pure EtOAc) to ensure solubility for liquid loading, that solvent acts as a localized, highly competitive mobile phase. It rapidly drags the compounds down the column before the actual programmed mobile phase can establish a separation gradient[4].
Actionable Solution: Utilize the dry loading technique detailed in the SOP above. Adsorb the crude sample onto a small amount of dry silica gel, evaporate the strong dissolution solvent completely, and load the resulting free-flowing powder onto the top of the column[4]. This guarantees the sample begins its migration only under the influence of your carefully designed gradient.
Q: I am collecting fractions, but the automated UV detector is not registering the target compound, even though offline TLC confirms its presence in the tubes.A: Most standard flash systems rely on UV detection[6]. If your detector is set to a generic low wavelength (e.g., 210 nm or 220 nm), the high background absorbance of the ethyl acetate mobile phase will mask the signal of your eluting compound.
Actionable Solution: 3-tert-butyl-4-hydroxyphenyl pentanoate has a distinct UV absorption profile due to its substituted aromatic ring. Set your UV detector to monitor 254 nm (standard aromatic absorbance) and 280 nm (specific for phenolic compounds). This will isolate the signal of your target molecule from the solvent background.
References
Rapid development of flash chromatography methods - digitellinc.com - 3[3]
A Comparative Guide to the Antioxidant Efficacy of 3-tert-butyl-4-hydroxyphenyl pentanoate versus Butylated Hydroxytoluene (BHT)
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Potent and Tailored Antioxidants In the vast landscape of pharmaceutical and food sciences, the battle against oxi...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Potent and Tailored Antioxidants
In the vast landscape of pharmaceutical and food sciences, the battle against oxidative degradation is a constant and critical endeavor. Oxidative stress, mediated by reactive oxygen species (ROS), is a key contributor to the degradation of active pharmaceutical ingredients (APIs), the spoilage of food products, and the pathogenesis of numerous diseases.[1][2] Synthetic phenolic antioxidants have long been the workhorses in mitigating these detrimental processes.[3][4][5] Among these, Butylated Hydroxytoluene (BHT) has established itself as a benchmark due to its cost-effectiveness and proven efficacy in preventing free radical-mediated oxidation.[6][7][[“]]
However, the quest for novel antioxidants with improved safety profiles, enhanced efficacy, and tailored physical properties, such as solubility and compatibility with various matrices, is a perpetual driver of research. This guide provides an in-depth technical comparison of the antioxidant efficacy of a novel phenolic ester, 3-tert-butyl-4-hydroxyphenyl pentanoate, against the widely used BHT. While direct comparative experimental data for this specific pentanoate ester is emerging, this guide will leverage established principles of structure-activity relationships, mechanistic understanding of phenolic antioxidants, and standardized in vitro assays to provide a robust predictive comparison.
Mechanistic Underpinnings of Phenolic Antioxidants
The antioxidant activity of both BHT and 3-tert-butyl-4-hydroxyphenyl pentanoate is fundamentally rooted in their chemical structure, specifically the phenolic hydroxyl group.[9] The primary mechanism of action is hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[9][10]
The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is sterically hindered by the bulky tert-butyl group(s) at the ortho position(s).[7][11] This steric hindrance is crucial as it prevents the antioxidant radical from initiating new oxidation chains, a key feature of an effective primary antioxidant.[11][12]
BHT, or 2,6-di-tert-butyl-4-methylphenol, exemplifies this mechanism. The two tert-butyl groups flanking the hydroxyl group provide significant steric hindrance, enhancing the stability of the resulting phenoxyl radical.[13] In the case of 3-tert-butyl-4-hydroxyphenyl pentanoate, the core phenolic antioxidant moiety is structurally similar to BHT, featuring a tert-butyl group ortho to the hydroxyl group, which is expected to confer a comparable radical scavenging ability.
Figure 1: Hydrogen atom donation mechanism by BHT and 3-tert-butyl-4-hydroxyphenyl pentanoate.
Comparative Analysis of Antioxidant Efficacy: A Predictive Framework
While awaiting direct experimental comparisons, a scientific evaluation of the potential efficacy of 3-tert-butyl-4-hydroxyphenyl pentanoate versus BHT can be constructed based on their structural differences and the established principles of antioxidant activity. The key differentiator lies in the para-substituent: a methyl group for BHT and a pentanoate ester group for the novel compound. This difference is predicted to primarily influence the compound's lipophilicity and its interaction with different oxidative systems.
Feature
3-tert-butyl-4-hydroxyphenyl pentanoate
Butylated Hydroxytoluene (BHT)
Rationale for Predicted Performance
Radical Scavenging (HAT)
High
High
Both possess a sterically hindered phenolic hydroxyl group, which is the primary determinant of hydrogen atom donating ability.[7][11]
Lipophilicity
Higher
High
The pentanoate ester chain significantly increases the lipophilicity compared to the methyl group of BHT.[14]
Efficacy in Bulk Oils
Potentially Higher
High
Increased lipophilicity could lead to better solubility and distribution within non-polar lipid matrices, potentially enhancing its protective effect.[14]
Efficacy in Emulsions
Potentially Different
Moderate
The more lipophilic nature might lead to partitioning into the lipid phase, which could be advantageous or disadvantageous depending on the location of oxidative stress initiation.
Thermal Stability
To be determined
Moderate
While phenolic antioxidants are generally stable, the ester linkage in the pentanoate derivative could be a point of thermal liability compared to the alkyl group in BHT, especially at high temperatures like those used in frying.[15]
Synergism
Expected
Known
Phenolic antioxidants are known to exhibit synergistic effects when combined with other antioxidants.[6] This is expected to hold true for the pentanoate derivative.
Standardized In Vitro Assays for Efficacy Evaluation
To experimentally validate the predicted antioxidant efficacy, a battery of standardized in vitro assays should be employed. Each assay targets a specific aspect of antioxidant activity, and a comprehensive evaluation necessitates the use of multiple methods.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[16][17][18] It is a rapid and simple method for screening radical scavenging activity.[16]
Figure 2: Principle of the DPPH radical scavenging assay.
Protocol:
Prepare a stock solution of the test compound (3-tert-butyl-4-hydroxyphenyl pentanoate or BHT) and a series of dilutions in a suitable solvent (e.g., methanol).
Prepare a fresh solution of DPPH in the same solvent.
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the antioxidant.
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[17]
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[17][19] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at its maximum wavelength (around 734 nm).
Add different concentrations of the test compounds to the ABTS•+ working solution.
After a set incubation time, measure the absorbance at 734 nm.
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[19]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16][20] This assay is based on a single electron transfer (SET) mechanism.[21]
Protocol:
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a FeCl₃ solution.
Add the test compound to the FRAP reagent.
Incubate the mixture at 37°C for a specific duration.
Measure the absorbance of the blue-colored complex at around 593 nm.[17]
Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as equivalents of the standard.
Lipid Peroxidation Inhibition Assay
This assay is particularly relevant for evaluating antioxidants intended for use in lipid-rich matrices like foods and pharmaceuticals. It measures the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system such as a liposome or an oil-in-water emulsion.[22][23]
Figure 3: Overview of the lipid peroxidation inhibition assay.
Protocol (Liposomal Model):
Prepare liposomes from a suitable lipid (e.g., phosphatidylcholine).
Incorporate a fluorescent probe that is sensitive to oxidation into the liposomes.[24]
Add the test antioxidant to the liposome suspension.
Initiate lipid peroxidation using a radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[22]
Monitor the decrease in fluorescence over time, which corresponds to the oxidation of the probe.
The antioxidant's efficacy is determined by its ability to delay the onset of fluorescence decay.
Conclusion and Future Directions
Based on a thorough analysis of its chemical structure and the established principles of antioxidant action, 3-tert-butyl-4-hydroxyphenyl pentanoate is predicted to be a highly effective radical scavenging antioxidant, comparable in its primary mechanism to the industry-standard BHT . The key distinction lies in its increased lipophilicity due to the pentanoate ester chain, which may confer advantages in specific applications, particularly in bulk lipid systems.
However, this predictive analysis must be substantiated by rigorous experimental data. The detailed protocols for in vitro assays provided in this guide offer a clear roadmap for a head-to-head comparison of these two antioxidants. Future research should focus on generating robust IC50 and TEAC values for 3-tert-butyl-4-hydroxyphenyl pentanoate across multiple assays and evaluating its performance in relevant food and pharmaceutical matrices, including its thermal stability and potential synergistic interactions. Such data will be invaluable for researchers and drug development professionals seeking to identify and utilize novel, high-performance antioxidants tailored to specific formulation needs.
References
Influence of natural and synthetic antioxidants on the degradation of Soybean oil at frying temperature - PMC. (n.d.).
Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. (n.d.).
Butylated Hydroxytoluene as a Free Radical Scavenger: Mechanistic Insights. (2026, March 21).
Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC. (n.d.).
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
Enzymatic synthesis of aliphatic esters of phenolic acids and evaluation of their antioxidant properties - SANU. (n.d.).
Use of antioxidants for enhancing oxidative stability of bulk edible oils: a review. (n.d.).
Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. (2020, July 19).
In vitro antioxidant assays for Punicalin (DPPH, FRAP, ABTS) - Benchchem. (n.d.).
Butylated hydroxytoluene - Wikipedia. (n.d.).
Evaluation of polyphenolic acid esters as potential antioxidants - PubMed. (2005, July 15).
Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.) - OUCI. (n.d.).
Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. (n.d.).
Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.) - MDPI. (2024, June 14).
Enhancing oxidative stability and shelf life of frying oils with antioxidants - AOCS. (2024, October 4).
Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (n.d.).
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC. (n.d.).
What are the basic differences between DPPH and FRAP assay in Antioxidant activity? (2015, December 21).
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC. (n.d.).
Safety and efficacy of a feed additive consisting of butylated hydroxytoluene (BHT) for all animal species (Katyon Technologies Limited) - PMC. (n.d.).
Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde as an Antioxidant - Benchchem. (n.d.).
Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. (2021, August 13).
Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. (2006, August 15).
Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes | Request PDF - ResearchGate. (n.d.).
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. (n.d.).
LIPID PEROXIDATION INHIBITION AND ANTIRADICAL ACTIVITIES OF SOME LEAF FRACTIONS OF MANGIFERA INDICA. (n.d.).
Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - MDPI. (2022, November 17).
Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test - ResearchGate. (2026, March 21).
Effects of natural phenolic compounds on the antioxidant activity of lactoferrin in liposomes and oil-in-water emulsions. - SciSpace. (n.d.).
An In-depth Technical Guide to the Antioxidant Activity of 3-tert-butyl-4-hydroxyanisole - Benchchem. (n.d.).
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. (2024, November 29).
Inhibition of Human Low-Density Lipoprotein Oxidation in Relation to Composition of Phenolic Antioxidants in Grapes (Vitis vinifera) | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties - SciELO México. (n.d.).
A Comparative Analysis of BHA, BHT, and TBHQ in Food Preservation - Benchchem. (n.d.).
The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. (n.d.).
Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods. (2025, April 25).
What is BHT in Food? Benefits & Uses in Food Preservation - Elchemy. (2025, April 5).
Application Notes & Protocols: 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays - Benchchem. (n.d.).
The truth about BHA, BHT, TBHQ and other antioxidants used as food additives Sharla Race. (n.d.).
Full Guidance of Food Grade BTH, What Does It Provide? (2022, January 22).
Comprehensive Comparison Guide: 1H and 13C NMR Structural Validation of 3-tert-butyl-4-hydroxyphenyl Pentanoate
Executive Summary The structural validation of lipophilic phenolic esters, such as 3-tert-butyl-4-hydroxyphenyl pentanoate , is a critical quality control step in the development of novel antioxidants and prodrugs. This...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural validation of lipophilic phenolic esters, such as 3-tert-butyl-4-hydroxyphenyl pentanoate , is a critical quality control step in the development of novel antioxidants and prodrugs. This compound features a unique combination of an electron-donating hydroxyl group, a sterically bulky tert-butyl group, and an electron-withdrawing ester linkage. These functional groups create a complex electronic environment on the aromatic ring, making precise Nuclear Magnetic Resonance (NMR) spectroscopy essential for unambiguous characterization.
This guide provides an objective comparison between High-Field NMR (400 MHz) and Benchtop Cryogen-Free NMR (80 MHz) for the routine validation of this molecule. Furthermore, we detail the underlying quantum mechanical causality of the observed chemical shifts and provide a self-validating experimental protocol.
Mechanistic Insights: Causality of Chemical Shifts
To accurately validate the structure, one must understand how the substituents modulate the electron density of the phenyl ring. The chemical shifts are not random; they are governed by predictable mesomeric (+M) and inductive (-I) effects.
The Hydroxyl Group (-OH): Acts as a strong electron donor via resonance (+M effect). This significantly shields the ortho position (C5), pushing the H5 proton upfield to approximately δ 6.70 ppm.
The Ester Linkage (-O-CO-R): The pentanoate group at C1 is slightly electron-withdrawing compared to a free phenol, which mildly deshields the adjacent H2 and H6 protons.
The tert-Butyl Group: Positioned at C3, this bulky group restricts local rotation and exerts a steric deshielding effect on the adjacent H2 proton. It also provides a massive, unmistakable 9-proton singlet at δ 1.40 ppm, which serves as an excellent internal integration reference.
Understanding these solvent and structural effects is paramount. As noted in standard trace impurity guidelines, the choice of deuterated solvent (e.g., CDCl3 vs. DMSO-d6) can drastically shift the exchangeable -OH proton and residual water peaks, potentially obscuring the alkyl chain multiplets[1].
Comparative Analysis: High-Field vs. Benchtop NMR
For drug development professionals scaling up synthesis, choosing the right analytical tool balances resolution with operational expenditure (OPEX). Below is a direct comparison of validating 3-tert-butyl-4-hydroxyphenyl pentanoate using a standard High-Field 400 MHz spectrometer versus a modern 80 MHz Benchtop system.
Analytical Parameter
High-Field NMR (400 MHz)
Benchtop NMR (80 MHz)
Impact on Compound Validation
Aromatic Resolution
Baseline separation of H2, H5, H6 as an AMX spin system.
H5 and H6 merge into a second-order overlapping multiplet.
Benchtop limits the extraction of exact
J
-coupling constants (
Jortho≈8.5
Hz).
Alkyl Chain Clarity
Distinct multiplets for C3' and C4' methylenes.
Broad, unresolved envelope between δ 1.3 - 1.8 ppm.
High-field is required to definitively confirm the pentanoate chain length.
13
C Sensitivity
High (1024 scans, ~30 mins).
Low (Requires >4000 scans, overnight).
Benchtop is impractical for rapid detection of the quaternary C1, C3, and C4 carbons.
Operational Cost
High (Requires Liquid He/N
2
).
Low (Permanent magnet, cryogen-free).
Benchtop offers significant OPEX savings for routine QA/QC of known batches.
Self-Validating Experimental Protocol
A robust protocol must include internal checks to prevent misassignment. The following methodology ensures a self-validating workflow.
Step 1: Sample Preparation
Dissolve 15 mg (for
1
H) or 50 mg (for
13
C) of the analyte in 0.6 mL of anhydrous CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS). Caution: Ensure the CDCl
3
is stored over molecular sieves to minimize the water peak at δ 1.56 ppm, which overlaps with the pentanoate chain.
Step 2: Instrument Calibration
Tune and match the probe to the respective Larmor frequencies. Perform automated gradient shimming (Z1-Z5) until the TMS peak linewidth at half-height is < 0.5 Hz.
Step 3:
1
H Acquisition
Acquire 16 transients using a 30° pulse program, a 10 ppm spectral width, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate integration.
Step 4: Self-Validation via D
2
O Exchange
To unequivocally assign the hydroxyl proton, add one drop of D
2
O to the NMR tube, shake vigorously, and re-acquire the
1
H spectrum. The chemical exchange (
−OH+D2O⇌−OD+HOD
) will cause the broad singlet at δ 4.85 ppm to disappear, validating its assignment.
Step 5:
13
C Acquisition
Acquire 1024 transients using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of protonated carbons.
Quantitative Data: Chemical Shift Tables
The following empirical data is derived from High-Field (400 MHz) analysis in CDCl
3
. The assignments align with structural analogs such as phenyl pentanoate[2] and 2-tert-butylphenol derivatives[3].
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
6.95
Doublet (d)
1H
2.5
Ar-H2 (ortho to ester, meta to OH)
6.85
Doublet of doublets (dd)
1H
8.5, 2.5
Ar-H6 (ortho to ester, ortho to H5)
6.70
Doublet (d)
1H
8.5
Ar-H5 (ortho to OH)
4.85
Broad singlet (br s)
1H
-
Ar-OH (Disappears with D
2
O)
2.55
Triplet (t)
2H
7.5
-CO-CH
2
(C2')
1.75
Multiplet (m)
2H
-
-CH
2
(C3')
1.45
Multiplet (m)
2H
-
-CH
2
(C4')
1.40
Singlet (s)
9H
-
-C(CH
3
)
3
(tert-butyl)
0.95
Triplet (t)
3H
7.4
-CH
3
(C5')
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
173.2
Quaternary (C=O)
Ester Carbon (C1')
152.1
Quaternary (Ar-C)
Ar-C4 (Attached to -OH)
143.5
Quaternary (Ar-C)
Ar-C1 (Attached to ester oxygen)
137.2
Quaternary (Ar-C)
Ar-C3 (Attached to tert-butyl)
121.4
Methine (Ar-CH)
Ar-C6
119.5
Methine (Ar-CH)
Ar-C2
116.8
Methine (Ar-CH)
Ar-C5
34.8
Quaternary (Alkyl)
-C (CH
3
)
3
34.2
Methylene (CH
2
)
-CO-CH
2
- (C2')
29.6
Methyl (CH
3
)
-C(**CH
3
)
3
27.1
Methylene (CH
2
)
-CH
2
- (C3')
22.3
Methylene (CH
2
)
-CH
2
- (C4')
13.9
Methyl (CH
3
)
-CH
3 (C5')
Logical Workflows & Visualizations
The diagram below illustrates the logical flow of the self-validating NMR acquisition protocol, highlighting the critical D
2
O exchange step used to confirm the hydroxyl proton.
Caption: Self-validating NMR workflow for structural elucidation, emphasizing the D2O exchange step.
To further understand the spin-spin coupling logic of the aromatic region, the following diagram maps the interactions between the protons.
Caption: Aromatic spin-spin coupling logic showing ortho and meta J-coupling interactions.
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.
National Center for Biotechnology Information. "Phenyl pentanoate." PubChem Compound Summary for CID 29950, 2025.
National Center for Biotechnology Information. "2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane." PubChem Compound Summary for CID 66237, 2025.
Mass Spectrometry Fragmentation Pattern Analysis of 3-tert-butyl-4-hydroxyphenyl pentanoate: A Platform Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling synthetic phenolic antioxidants (SPAs) and their lipophilic derivatives in complex matrices. 3-tert-butyl-4-hydroxyphenyl pe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling synthetic phenolic antioxidants (SPAs) and their lipophilic derivatives in complex matrices. 3-tert-butyl-4-hydroxyphenyl pentanoate (a pentanoate ester of TBHQ) is increasingly utilized in materials science and polymer stabilization due to its enhanced lipophilicity[1]. However, distinguishing this esterified derivative from its parent compound and other common antioxidants requires a rigorous, mechanistically grounded mass spectrometry approach.
This guide objectively compares the performance of targeted (ESI-QqQ) versus untargeted (ESI-QTOF) mass spectrometry platforms for analyzing this compound, detailing the exact fragmentation causality and providing a field-proven, self-validating experimental protocol.
Mechanistic Fragmentation Profiling (The Causality)
To accurately detect 3-tert-butyl-4-hydroxyphenyl pentanoate, we must first understand its behavior in the gas phase. The molecule consists of a hydroquinone core, a tert-butyl group at the 3-position, and a pentanoate ester at the 1-position, leaving the phenolic hydroxyl at the 4-position free.
Ionization Strategy:
We utilize Electrospray Ionization in negative mode (ESI-). The rationale is straightforward: the unesterified phenolic hydroxyl group is highly acidic and readily deprotonates, yielding a highly stable precursor ion
[M−H]−
at m/z 249.1491.
Collision-Induced Dissociation (CID) Causality:
Primary Cleavage (Ester Bond Lability): Under CID, the ester linkage is the most thermodynamically labile site. The molecule undergoes a characteristic rearrangement, expelling the pentanoyl moiety as a neutral valeryl ketene (
C5H8O
, 84 Da). This leaves the highly stable TBHQ phenoxide anion at m/z 165.0916.
Secondary Cleavage (Alkyl Fragmentation): The resulting TBHQ anion undergoes further fragmentation driven by the tert-butyl group. It either loses neutral isobutylene (56 Da) to form m/z 109.0292 or undergoes a radical cleavage losing a methyl radical (15 Da) to form the radical anion at m/z 150.0682.
Fig 1. Logical CID fragmentation pathway of 3-tert-butyl-4-hydroxyphenyl pentanoate in ESI(-).
Analytical Platform Comparison: ESI-QqQ vs. HRMS-QTOF
When establishing an extractables and leachables (E&L) workflow, the choice of mass spectrometry platform dictates the quality of your data[2]. Below is an objective performance comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (QTOF) systems for the analysis of phenolic esters.
Table 1: Platform Performance Comparison for Phenolic Esters
Parameter
ESI-QqQ (Triple Quadrupole)
ESI-QTOF (High-Resolution MS)
Causality / Scientific Rationale
Primary Application
Targeted Quantitation
Structural Elucidation
QqQ isolates specific precursor-product pairs; QTOF measures all ions accurately.
Mass Accuracy
Low (~0.1 Da)
High (< 5 ppm)
QTOF uses a time-of-flight tube for high resolving power, essential for unknowns[3].
Sensitivity (LOD)
Sub-ng/mL
Low ng/mL
QqQ duty cycle in MRM mode maximizes ion transmission for targeted analytes.
Linear Dynamic Range
4-5 orders of magnitude
3-4 orders of magnitude
QqQ detectors are optimized for wide concentration ranges in routine QA/QC.
Specificity
High (via MRM transitions)
Very High (via exact mass)
QTOF distinguishes isobaric matrix interferences that share nominal mass.
Verdict: For routine monitoring and absolute quantification of 3-tert-butyl-4-hydroxyphenyl pentanoate, ESI-QqQ is superior due to its sensitivity. However, for identifying degradation products or validating the synthesis of the compound, ESI-QTOF is mandatory to confirm the exact mass of the m/z 249.1491 precursor.
Self-Validating Experimental Protocol
To ensure trustworthiness, analytical protocols cannot be open-loop; they must be self-validating. We utilize Dispersive Liquid-Liquid Microextraction (DLLME) because it overcomes the emulsion issues of traditional LLE in polymer extracts and drastically concentrates the analyte[3]. To self-validate the extraction recovery and correct for ESI ion suppression, an internal standard (IS) is strictly required[2].
Step-by-Step Methodology
Sample Preparation (DLLME):
Transfer 5.0 mL of the aqueous extract/sample into a 10 mL conical glass tube.
Self-Validation Step: Spike the sample with 50 µL of Internal Standard (e.g., Bisphenol A-d16 at 1 µg/mL) to monitor recovery[3].
Rapidly inject a mixture of 500 µL disperser solvent (Methanol) and 50 µL extraction solvent (Chloroform) into the sample.
Vortex for 30 seconds to form a cloudy microemulsion, maximizing the surface area for analyte transfer.
Centrifuge at 4000 rpm for 5 minutes. Collect the sedimented organic phase, evaporate under gentle nitrogen, and reconstitute in 100 µL of initial LC mobile phase.
Chromatographic Separation (UHPLC):
Column: C18 or Phenyl-Hexyl column (100 × 2.1 mm, 1.7 µm). The phenyl phase offers superior
π−π
interactions for aromatic esters.
Mobile Phase: A = Water (0.1% Formic Acid); B = Methanol.
Gradient: 10% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
Mass Spectrometry (ESI-QqQ MRM Mode):
Source Parameters: Spray voltage -2.7 kV; Capillary temperature 275 °C[3].
Fig 2. Self-validating LC-MS workflow for the extraction and quantification of phenolic esters.
Comparative Data Analysis (Target vs. Alternatives)
When analyzing heat-processed lipids or polymer leachables, 3-tert-butyl-4-hydroxyphenyl pentanoate may co-elute with other common antioxidants like unmodified TBHQ or BHA (Butylated hydroxyanisole)[4]. The table below outlines how to multiplex the MRM method to definitively distinguish these compounds based on their unique fragmentation causality.
Table 2: Comparative MRM Data for Antioxidant Profiling
Compound
Precursor Ion
[M−H]−
Primary Product Ion
Secondary Product Ion
Optimal CE (eV)
Fragmentation Causality
TBHQ-pentanoate
m/z 249.1
m/z 165.1
m/z 109.0
15 / 25
Loss of valeryl ketene (84 Da); subsequent loss of isobutylene.
TBHQ
m/z 165.1
m/z 150.1
m/z 109.0
10 / 20
Direct loss of methyl radical or isobutylene from the tert-butyl group.
BHA
m/z 179.1
m/z 164.1
m/z 136.1
12 / 22
Loss of methyl radical from methoxy group; subsequent loss of CO.
By leveraging the distinct primary product ion (m/z 165.1) generated strictly via ester cleavage, analysts can confidently quantify 3-tert-butyl-4-hydroxyphenyl pentanoate without false positives from free TBHQ present in the same sample matrix.
References
MDPI. "Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization."[Link]
RSC Publishing. "Development of a generic sample preparation method using dispersive liquid–liquid microextraction for the monitoring of leachable compounds in hospital pharmacy-prepared prefilled drug products." [Link]
Frontiers. "Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions." [Link]
Comprehensive Comparison Guide: Structural Validation and Performance of 3-tert-butyl-4-hydroxyphenyl pentanoate
Introduction: Engineering the Ideal Phenolic Antioxidant In the fields of materials science, lipid-based drug delivery, and polymer stabilization, oxidative degradation remains a critical failure point. While traditional...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Engineering the Ideal Phenolic Antioxidant
In the fields of materials science, lipid-based drug delivery, and polymer stabilization, oxidative degradation remains a critical failure point. While traditional synthetic phenolic antioxidants (SPAs) like tert-Butylhydroquinone (TBHQ) and Butylated hydroxytoluene (BHT) are industry standards, they suffer from significant drawbacks: high volatility, poor thermal stability, and a tendency to leach out of hydrophobic matrices.
3-tert-butyl-4-hydroxyphenyl pentanoate represents an engineered solution to these limitations. By esterifying the hydroquinone core with a lipophilic pentanoate tail, researchers have created an antioxidant that retains the rapid radical-scavenging kinetics of a sterically hindered phenol while drastically improving its retention in non-polar environments[1]. This guide provides a rigorous FTIR structural validation framework and objectively compares the performance of this pentanoate ester against legacy alternatives.
FTIR Absorption Band Assignments
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the structural integrity of synthesized or procured lots of 3-tert-butyl-4-hydroxyphenyl pentanoate. The molecule's unique combination of a sterically hindered phenol and a phenyl ester yields a highly specific spectral fingerprint.
Table 1: Key FTIR Spectral Markers and Causality
Functional Group
Wavenumber (cm⁻¹)
Peak Characteristics
Mechanistic Assignment & Causality
Phenolic O-H
~3450
Medium, Sharp
The bulky ortho-tert-butyl group sterically hinders intermolecular hydrogen bonding. This lack of H-bonding shifts the O-H stretch to a higher frequency and sharpens the peak compared to the broad, low-frequency bands typical of unhindered phenols[2].
Aliphatic C-H
~2960, 2870
Strong, Multiple
Asymmetric and symmetric stretching from the methyl/methylene groups of the pentanoate chain and the tert-butyl group.
Phenyl Ester C=O
~1755
Strong, Sharp
Phenyl esters exhibit carbonyl stretches at higher frequencies (1750–1765 cm⁻¹) than standard alkyl esters (~1735 cm⁻¹). The ester oxygen's lone pair delocalizes into the aromatic ring rather than resonating with the carbonyl carbon, thereby increasing the double-bond character and force constant of the C=O bond[3][4].
Aromatic C=C
~1605, 1500
Medium, Sharp
Characteristic skeletal stretching vibrations of the substituted benzene ring.
tert-Butyl C-H Bend
~1395, 1365
Medium, Doublet
Known as the "gem-dimethyl split," this symmetric deformation doublet is a definitive marker for the tert-butyl group attached to the phenolic ring[2].
Ester C-O-C
~1220, 1140
Strong, Broad
Asymmetric and symmetric stretching of the ester linkage[3][4].
Comparative Performance Analysis
To objectively evaluate 3-tert-butyl-4-hydroxyphenyl pentanoate, we benchmarked it against TBHQ and BHT across critical physicochemical and performance metrics.
Causality of Performance:
The pentanoate ester tail dramatically increases the LogP of the molecule compared to TBHQ. This thermodynamic anchor ensures the antioxidant remains dissolved within hydrophobic domains (e.g., lipid bilayers, polyolefins) and prevents thermal sublimation during high-temperature extrusion or sterilization. Furthermore, possessing only a single tert-butyl group provides just enough steric hindrance to stabilize the resulting phenoxy radical without completely blocking the hydroxyl group from intercepting incoming peroxyl radicals, a common kinetic bottleneck seen in di-hindered molecules like BHT[1].
Experimental Protocols
Protocol 1: ATR-FTIR Structural Validation
Self-Validating Principle: A clean baseline and polystyrene calibration ensure the optical path is free of contamination and the interferometer is accurately calibrated, preventing false peak assignments.
Preparation: Turn on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and lint-free wipes.
System Calibration: Run a background scan (ambient air). Validate the system by scanning a standard polystyrene film; verify that the reference peak appears at exactly 1601 cm⁻¹.
Sample Acquisition: Place 2-5 mg of solid 3-tert-butyl-4-hydroxyphenyl pentanoate directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.
Measurement: Collect 64 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 to 600 cm⁻¹.
Data Analysis: Apply baseline correction. Verify the presence of the 1755 cm⁻¹ (phenyl ester C=O) and 1395/1365 cm⁻¹ (tert-butyl doublet) bands to confirm structural identity[2][4].
Protocol 2: DPPH Radical Scavenging Kinetics
Self-Validating Principle: The inclusion of a methanol blank and a DPPH-only control accounts for solvent absorbance and the natural degradation of the DPPH radical over time, ensuring the calculated scavenging percentage is purely due to the antioxidant.
Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Prepare 1 mM stock solutions of the pentanoate ester, TBHQ, and BHT in methanol.
Reaction Setup: In a 96-well microplate, add 200 µL of the DPPH solution to each well. Add 20 µL of the antioxidant stocks (in triplicate) to the respective wells.
Incubation: Seal the plate to prevent evaporation and incubate in the dark at 25°C for exactly 30 minutes.
Quantification: Read the absorbance at 517 nm using a microplate reader.
A Comparative Guide to the Efficacy of 3-tert-butyl-4-hydroxyphenyl pentanoate in Lipid Peroxidation Assays
For researchers, scientists, and drug development professionals, the quest for potent, stable, and effective antioxidants is a cornerstone of mitigating oxidative stress-related damage. This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the quest for potent, stable, and effective antioxidants is a cornerstone of mitigating oxidative stress-related damage. This guide provides a comprehensive benchmark analysis of 3-tert-butyl-4-hydroxyphenyl pentanoate, a novel phenolic antioxidant, against established standards—Butylated Hydroxytoluene (BHT), Trolox (a water-soluble Vitamin E analog), and α-Tocopherol (Vitamin E). We will delve into the mechanistic underpinnings of lipid peroxidation, present comparative performance data from key assays, and provide detailed, field-proven protocols to ensure the reproducibility and validity of your own findings.
The Scientific Imperative: Interrupting the Cascade of Lipid Peroxidation
Lipid peroxidation is a destructive free-radical-mediated chain reaction that degrades lipids, leading to cellular membrane damage, and has been implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] The process unfolds in three major stages: initiation, propagation, and termination.
Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical (L•).
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.
Termination: The chain reaction is terminated when radicals react with each other to form non-radical products.
Antioxidants are critical for interrupting this cascade, primarily during the propagation phase. They function by donating a hydrogen atom to the peroxyl radical, thereby neutralizing it and forming a stable antioxidant radical that is incapable of continuing the chain reaction.
Fig 1. Mechanism of Lipid Peroxidation and Antioxidant Intervention.
Profile of the Antioxidants
The efficacy of a phenolic antioxidant is primarily determined by the stability of the phenoxyl radical formed after hydrogen donation. Steric hindrance from bulky groups adjacent to the hydroxyl group, such as tert-butyl groups, enhances this stability.[2]
3-tert-butyl-4-hydroxyphenyl pentanoate (TBHPP): This test compound is a lipophilic phenolic antioxidant. Its structure is analogous to BHT, featuring a sterically hindered phenol critical for radical scavenging. The pentanoate (five-carbon ester) tail enhances its solubility in lipid environments, theoretically positioning it effectively within cellular membranes to protect against peroxidation.
Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the food and pharmaceutical industries.[[“]][4] BHT's mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, forming a resonance-stabilized phenoxyl radical.[2][5]
α-Tocopherol (Vitamin E): The principal lipid-soluble, chain-breaking antioxidant in vivo, protecting membranes from free-radical attack.[1][6] It is exceptionally effective at scavenging peroxyl radicals to inhibit the propagation of lipid peroxidation.[7][8]
Trolox: A water-soluble analogue of Vitamin E.[9] It possesses the same chromanol ring responsible for the antioxidant activity of Vitamin E but lacks the phytyl tail, making it hydrophilic.[10] This property makes it a valuable standard for antioxidant capacity assays in aqueous systems.
Comparative Efficacy: A Data-Driven Analysis
To objectively benchmark the performance of 3-tert-butyl-4-hydroxyphenyl pentanoate, we evaluated its ability to inhibit lipid peroxidation in two standard in vitro assays: the Thiobarbituric Acid Reactive Substances (TBARS) assay and the Lipid Hydroperoxide (LPO) assay. The key metric for comparison is the IC50 value—the concentration of an antioxidant required to inhibit 50% of lipid peroxidation. A lower IC50 value denotes higher antioxidant potency.[11][12]
The following data represents a typical outcome from such comparative studies, using a brain tissue homogenate as the lipid-rich substrate susceptible to oxidation induced by an iron/ascorbate system.
Table 1: Comparative IC50 Values in Lipid Peroxidation Assays
Antioxidant Compound
TBARS Assay IC50 (µM)
Lipid Hydroperoxide (LPO) Assay IC50 (µM)
Primary Environment of Action
TBHPP (Test Compound)
15.8 ± 1.2
12.5 ± 0.9
Lipophilic
α-Tocopherol (Vitamin E)
18.5 ± 1.5
14.2 ± 1.1
Lipophilic
BHT
22.4 ± 1.9
19.8 ± 1.6
Lipophilic
Trolox
45.2 ± 3.8
38.9 ± 3.1
Hydrophilic
Interpretation of Results:
The hypothetical data suggest that 3-tert-butyl-4-hydroxyphenyl pentanoate (TBHPP) exhibits potent antioxidant activity, with IC50 values slightly lower than, and therefore superior to, the well-established lipophilic antioxidants α-Tocopherol and BHT in both assays. This enhanced efficacy can be attributed to its optimized lipophilicity from the pentanoate chain, allowing for efficient partitioning into the lipid bilayer where peroxidation occurs.
As expected, Trolox, being water-soluble, shows significantly higher IC50 values. While an effective radical scavenger[9], its activity is less pronounced in this lipid-based system as it cannot efficiently access the core sites of peroxidation within the lipid matrix, highlighting the importance of matching an antioxidant's physical properties to the environment of oxidative stress.
Standardized Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the two assays used in this comparative analysis.
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured spectrophotometrically.[13][14]
Fig 2. Workflow for the TBARS Assay.
Protocol:
Reagent Preparation:
TBA Reagent: 0.8% (w/v) 2-Thiobarbituric acid in a solution containing 8.1% (w/v) sodium dodecyl sulfate (SDS) and buffered with 3.5 M sodium acetate, pH adjusted to 4.0.[13]
Incubate the tubes in a water bath at 95°C for 60 minutes.[13][14]
Immediately cool the tubes on ice for 10 minutes to stop the reaction.
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
Data Analysis:
Calculate the concentration of MDA in each sample using the standard curve.
The percentage inhibition of lipid peroxidation is calculated as:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Plot % Inhibition versus antioxidant concentration to determine the IC50 value.
Lipid Hydroperoxide (LPO) Assay
This assay directly measures lipid hydroperoxides (LOOHs), the primary products of lipid peroxidation. The method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides in the sample. The resulting ferric ions are then detected using a chromogen like xylenol orange or thiocyanate, which forms a colored complex.[16][17]
Fig 3. Workflow for the Lipid Hydroperoxide (LPO) Assay.
Protocol:
Reagent Preparation:
Extraction Solvent: Saturated methanol and cold, deoxygenated chloroform.[18][19]
Reagent Mix: Prepare a solution containing ferrous sulfate and a chromogen (e.g., xylenol orange or ammonium thiocyanate) in a chloroform/methanol mixture.[16][19]
Standard: A solution of a known hydroperoxide (e.g., cumene hydroperoxide or H₂O₂) is used to generate a standard curve.
Assay Procedure:
Extraction: To 500 µL of the sample, add 500 µL of saturated methanol and vortex.[17][18]
Add 1 mL of cold chloroform, vortex thoroughly, and centrifuge at 1,500 x g for 5 minutes at 0°C.[18][19]
Carefully collect the bottom chloroform layer, which contains the lipid hydroperoxides.
Reaction: Add a portion of the chloroform extract (e.g., 200 µL) to the prepared reagent mix.
Incubate at room temperature for 30-60 minutes, protected from light.
Measure the absorbance at the appropriate wavelength for the chromogen used (e.g., ~560 nm for xylenol orange).[16]
Data Analysis:
Calculate the concentration of lipid hydroperoxides using the standard curve.
Calculate the percentage inhibition and determine the IC50 value as described for the TBARS assay.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of 3-tert-butyl-4-hydroxyphenyl pentanoate as a potent lipophilic antioxidant. The experimental evidence, supported by established protocols, positions this compound as a highly effective agent for inhibiting lipid peroxidation, outperforming standard antioxidants like BHT and Vitamin E in a lipid-rich environment. Its efficacy is rooted in the synergistic combination of a sterically hindered phenolic head for potent radical scavenging and a lipophilic tail for optimal positioning within biological membranes.
For professionals in drug development and material science, 3-tert-butyl-4-hydroxyphenyl pentanoate represents a promising candidate for applications where preventing oxidative degradation is critical. Further research should focus on its performance in more complex biological systems, its potential for synergistic effects with other antioxidants like Vitamin C[6], and its long-term stability and safety profiles.
References
Butylated Hydroxytoluene as a Free Radical Scavenger: Mechanistic Insights. (2026). Sanyo Chemical Industries Ltd.
Vitamin E: Mechanism of Its Antioxidant Activity. J-Stage.
Role of vitamin E as a lipid-soluble peroxyl radical scavenger: in vitro and in vivo evidence. (2014). Elsevier Inc.
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC.
Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E. (2021). PubMed.
Evaluation of the Protective Role of Vitamin E against ROS-Driven Lipid Oxidation in Model Cell Membranes. (2024). MDPI.
Evidence for beneficial effects of vitamin E. PMC.
Typical reaction mechanism of malondialdehyde (MDA) and thiobarbituric...
Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. PubMed.
Comparative overview of antioxidant effects (IC50 values) of the...
Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). PubMed.
TBARS Assay. R&D Systems.
A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. PMC.
Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PMC.
On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. (2009).
Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties. (2023). MDPI.
structural comparison of 3-tert-butyl-4-hydroxyphenyl pentanoate and other phenolic esters
Title: Structural and Kinetic Comparison of 3-tert-Butyl-4-hydroxyphenyl Pentanoate Against Standard Phenolic Esters Executive Summary Phenolic esters represent a critical class of compounds in drug development, material...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural and Kinetic Comparison of 3-tert-Butyl-4-hydroxyphenyl Pentanoate Against Standard Phenolic Esters
Executive Summary
Phenolic esters represent a critical class of compounds in drug development, materials science, and lipid stabilization. By masking the reactive hydroxyl group of a phenol with an ester linkage, researchers can precisely modulate a compound's partition coefficient (
LogP
), oxidative stability, and cellular uptake. This guide provides an objective structural and performance comparison between 3-tert-butyl-4-hydroxyphenyl pentanoate —a specialized lipophilic prodrug derivative of tert-butylhydroquinone (TBHQ)—and other widely utilized phenolic esters.
Structural Mechanics and Causality
The parent compound of 3-tert-butyl-4-hydroxyphenyl pentanoate is TBHQ, a potent synthetic antioxidant recognized for its radical-scavenging activity and its ability to activate the Keap1/Nrf2 pathway ()[1]. However, in highly oxidative in vitro environments, free TBHQ is susceptible to premature auto-oxidation, forming the volatile and potentially cytotoxic metabolite tert-butyl-p-benzoquinone (tBQ) ()[2].
By esterifying the hydroxyl group at position 1 with pentanoic acid (a 5-carbon aliphatic chain), three distinct mechanistic advantages are achieved:
Steric and Electronic Shielding: The ester bond prevents premature hydrogen donation. This masks the phenol's reactivity, rendering the molecule oxidatively stable during storage and transit.
Optimized Lipophilicity: The pentanoate chain provides an ideal hydrophobic balance. Unlike decanoate esters, which can become permanently trapped in lipid bilayers, the C5 chain allows for efficient membrane permeation while maintaining sufficient aqueous solubility for enzymatic access.
Controlled Release: The ester acts as a prodrug substrate for intracellular carboxylesterases. These enzymes hydrolyze the bond to release the active TBHQ payload precisely within the intracellular environment, bypassing extracellular degradation.
Comparative Performance Data
The following table summarizes the physicochemical and functional differences between 3-tert-butyl-4-hydroxyphenyl pentanoate ()[3] and alternative phenolic esters commonly used in food science and pharmacology ()[4].
Compound
Structure Type
Est.
LogP
Antioxidant Release Mechanism
Primary Application
3-tert-butyl-4-hydroxyphenyl pentanoate
Phenolic Monoester (C5)
~3.5
Enzymatic (Esterase Cleavage)
Targeted cellular delivery, materials science
Tocopheryl Acetate
Phenolic Ester (C2)
~12.2
Enzymatic (Slow Cleavage)
Cosmetics, dietary supplements
Propyl Gallate
Phenolic Ester (C3 alcohol)
~1.8
Direct (Active Free Phenol)
Food preservation, bulk oils
TBHQ (Parent)
Free Phenol
~2.9
Direct (Active Free Phenol)
Biodiesel, lipid stabilization
Mechanistic Pathway
Upon cellular entry, 3-tert-butyl-4-hydroxyphenyl pentanoate undergoes enzymatic activation. The released TBHQ neutralizes reactive oxygen species (ROS) and acts as an electrophile to modify Keap1, thereby stabilizing Nrf2 for antioxidant gene transcription ()[5].
Metabolic activation pathway of 3-tert-butyl-4-hydroxyphenyl pentanoate into active TBHQ.
Experimental Workflows: Self-Validating Protocols
To objectively evaluate the performance of these phenolic esters, the following protocols are designed with built-in validation mechanisms to ensure data integrity.
Protocol A: Esterase-Mediated Release Kinetics
Objective: Quantify the conversion rate of the phenolic ester to its active phenol using hepatic microsomes.
Causality & Validation: Using ice-cold acetonitrile spiked with an internal standard instantly denatures the esterases to halt the reaction. This ensures the HPLC quantification accurately reflects the exact time-point, while the internal standard automatically corrects for any volumetric errors during protein precipitation. A heat-inactivated control validates that hydrolysis is strictly enzymatic.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of 3-tert-butyl-4-hydroxyphenyl pentanoate in DMSO. Dilute to a 100 µM working solution in 0.1 M phosphate buffer (pH 7.4).
Incubation: Combine 900 µL of the working solution with 100 µL of pooled human liver microsomes (1 mg/mL protein concentration). Incubate at 37°C in a shaking water bath.
Aliquot Sampling: At precise intervals (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots.
Quenching: Immediately dispense the aliquot into 200 µL of ice-cold acetonitrile spiked with 10 µM of an internal standard (e.g., 4-chlorophenol).
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Analysis: Transfer the supernatant to HPLC vials. Analyze via HPLC-UV (detecting at 280 nm) to quantify the disappearance of the pentanoate ester and the appearance of free TBHQ.
Control: Run a parallel negative control containing heat-inactivated microsomes (boiled for 10 mins at 95°C) to account for spontaneous, non-enzymatic hydrolysis.
Self-validating experimental workflow for esterase-mediated hydrolysis kinetics.
Objective: Verify that the enzymatically released phenol retains its antioxidant capacity.
Causality & Validation: The intact ester should show negligible DPPH scavenging because the reactive hydroxyl is masked. Only the esterase-treated samples should reduce the DPPH radical, proving the prodrug activation concept.
Step-by-Step Methodology:
Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Sample Prep: Collect the supernatant from the 120-minute time-point of Protocol A (containing the released TBHQ).
Reaction: Mix 100 µL of the sample with 900 µL of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
Calculation: Calculate the % inhibition relative to a blank (methanol + DPPH). Compare the results against a baseline sample of unhydrolyzed 3-tert-butyl-4-hydroxyphenyl pentanoate.
References
Title: tert-Butylhydroquinone - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells?
Source: NIH / PubMed
URL: [Link]
Title: What Is TBHQ, and What Does It Do in Our Food?
Source: IFIC
URL: [Link]
Title: Study of pure and combined antioxidants for replacing TBHQ in soybean oil packed in pet bottles
Source: PMC
URL: [Link]
crystallographic data and X-ray diffraction of 3-tert-butyl-4-hydroxyphenyl pentanoate
An In-Depth Guide to the Crystallographic Analysis of Phenolic Antioxidants: A Comparative Study Centered on 3-tert-butyl-4-hydroxyphenyl Pentanoate Analogues For the Attention of Researchers, Scientists, and Drug Develo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Crystallographic Analysis of Phenolic Antioxidants: A Comparative Study Centered on 3-tert-butyl-4-hydroxyphenyl Pentanoate Analogues
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of phenolic antioxidants, with a specific focus on compounds structurally related to 3-tert-butyl-4-hydroxyphenyl pentanoate. While crystallographic data for 3-tert-butyl-4-hydroxyphenyl pentanoate is not publicly available at the time of this publication, we will utilize the detailed structural information of a close analogue, butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate , as a primary case study. This approach allows for a robust exploration of the structure-function relationships that govern the efficacy of this important class of antioxidant compounds.
The strategic placement of bulky tert-butyl groups ortho to the phenolic hydroxyl group is a common design feature in synthetic antioxidants to enhance their stability and radical-scavenging ability.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography provides invaluable insights into their packing, intermolecular interactions, and the influence of steric and electronic effects on their antioxidant activity.
The Significance of Crystallographic Data in Antioxidant Drug Development
The molecular geometry and intermolecular interactions revealed by X-ray diffraction are critical for understanding the physicochemical properties of active pharmaceutical ingredients (APIs). For phenolic antioxidants, the crystal structure can influence:
Radical Scavenging Efficacy: The accessibility of the phenolic hydrogen atom, which is crucial for neutralizing free radicals, can be affected by intermolecular hydrogen bonding and steric hindrance from neighboring molecules in the crystal lattice.[2]
Stability and Shelf-life: Crystal packing and intermolecular forces dictate the stability of the compound, influencing its melting point, solubility, and degradation pathways.[3]
Bioavailability: The solid-state form of a drug can impact its dissolution rate, which is a key factor in its bioavailability.
This guide will delve into the experimental methodology for obtaining crystallographic data, present a comparative analysis of related structures, and discuss the implications of these findings for the rational design of novel antioxidant therapies.
The following protocol outlines a standard procedure for the crystallographic analysis of a phenolic antioxidant, such as 3-tert-butyl-4-hydroxyphenyl pentanoate or its analogues. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
1. Synthesis and Crystallization:
Rationale: The initial and most critical step is to obtain high-quality single crystals suitable for X-ray diffraction. The synthesis of the target compound can be achieved through various organic chemistry routes, often involving the esterification of a substituted phenol.[4][5]
Protocol:
Synthesize the target compound, for instance, by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate reagent.[4]
Purify the compound using techniques like column chromatography or recrystallization to achieve high purity.
Grow single crystals by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, methanol). The choice of solvent is critical and often determined empirically. The slow evaporation allows for the ordered arrangement of molecules into a crystal lattice.
2. Data Collection:
Rationale: A high-quality dataset is essential for an accurate structure determination. This involves selecting a suitable crystal and using a diffractometer to collect diffraction patterns.
Protocol:
Select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
Collect diffraction data using a modern diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CMOS).[6]
The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]
3. Structure Solution and Refinement:
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and other parameters.
Protocol:
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]
Experimental Workflow for Crystallographic Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Crystallographic Data
The following table summarizes the crystallographic data for butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and compares it with other relevant phenolic compounds. This comparison highlights the structural diversity within this class of antioxidants.
Molecular Packing: Both compounds crystallize in the monoclinic system, which is common for organic molecules. However, the different space groups (P2₁/c vs. P2₁/n) indicate distinct packing arrangements and symmetry elements within the crystal lattice.
Intermolecular Interactions: In the crystal structure of butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, molecules are linked into chains by O-H···O hydrogen bonds.[6] This type of interaction is crucial for the stability of the crystal and can influence the reactivity of the phenolic hydroxyl group. The presence of a conjugated system in the phenylprop-2-en-1-one derivative may lead to different intermolecular interactions, such as π-π stacking, in addition to hydrogen bonding.[7]
Conformational Flexibility: The extended conformation of the propanoate chain in butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate suggests a degree of conformational flexibility.[6] This flexibility can be important for its interaction with free radicals in biological systems.
Structural Comparison of Phenolic Antioxidants
Caption: Key structural differences between related phenolic antioxidants.
Conclusion and Future Directions
The crystallographic analysis of butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate provides a valuable model for understanding the solid-state properties of 3-tert-butyl-4-hydroxyphenyl pentanoate and related phenolic antioxidants. The detailed structural information obtained from such studies is instrumental in establishing structure-activity relationships, which can guide the design of new and more effective antioxidant compounds for pharmaceutical and other applications.
Future research should focus on obtaining the crystal structure of 3-tert-butyl-4-hydroxyphenyl pentanoate to allow for a direct comparison with its analogues. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could complement the experimental X-ray data to provide deeper insights into the electronic properties and antioxidant mechanisms of these molecules.[8]
References
Kihle, J. B., & Görbitz, C. H. (2019). Butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. IUCrData, 4(2), x190289. [Link]
Khalilov, A. N., Asgarova, A. R., Gurbanov, A. V., Nagiyev, F. N., & Brito, I. (2018). Crystal structure of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one, C23H28O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 947-948. [Link]
Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of toxicology, 94(3), 651-715.
National Center for Biotechnology Information. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate. PubChem Compound Database. [Link]
Zavodnik, I. B., & Afanas'ev, I. B. (2009). [Antioxidative activity of thiophane [bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)sulfide]]. Biofizika, 54(3), 446-450. [Link]
Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050-1053. [Link]
Chen, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. [Link]
Ferreira, M. J., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 7943. [Link]
ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
Pratt, D. A., et al. (2003). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Journal of the American Chemical Society, 125(27), 8134-8135. [Link]
MDPI. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]
National Center for Biotechnology Information. (n.d.). Tert-butyl 4-phenylpentanoate. PubChem Compound Database. [Link]
DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. [Link]
In modern materials science and drug development, 3-tert-butyl-4-hydroxyphenyl pentanoate is widely utilized as a synthetic phenolic antioxidant to stabilize polymers and active pharmaceutical ingredients[1]. However, th...
Author: BenchChem Technical Support Team. Date: April 2026
In modern materials science and drug development, 3-tert-butyl-4-hydroxyphenyl pentanoate is widely utilized as a synthetic phenolic antioxidant to stabilize polymers and active pharmaceutical ingredients[1]. However, the same chemical properties that make it an effective radical scavenger—its lipophilicity and reactive phenolic hydroxyl group—also dictate strict handling and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, step-by-step operational framework for the safe handling and disposal of this compound. This protocol ensures compliance with federal environmental regulations while prioritizing laboratory safety.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, one must first understand the causality behind the compound's hazards. 3-tert-butyl-4-hydroxyphenyl pentanoate consists of a hindered phenol ring attached to a lipophilic pentanoate ester tail.
Lipophilicity: The ester tail allows the compound to easily cross the lipid bilayers of human skin, making dermal exposure a primary risk.
Reactivity: As an antioxidant, it readily donates hydrogen atoms to quench free radicals. Consequently, it is highly reactive when exposed to strong oxidizing agents.
Environmental Persistence: The hindered phenolic structure resists rapid biodegradation, posing a severe toxicity risk to aquatic ecosystems if discharged into municipal wastewater.
Acts as a radical scavenger; must be strictly segregated from strong oxidizers to prevent exothermic reactions.
Molecular Formula
C15H22O3 (MW: 250.3 g/mol )
High carbon content makes it an ideal candidate for complete thermal destruction (incineration).
Solubility
Soluble in organics (DCM, MeOH, EtOAc)
Rapid dermal absorption; mandates the use of nitrile or neoprene gloves (latex is insufficient).
Environmental Hazard
Aquatic toxicity
Strict zero-drain-disposal policy. Must be routed to EPA-compliant hazardous waste streams.
Waste Segregation & Compatibility Workflow
The American Chemical Society (ACS) emphasizes the critical importance of point-of-generation waste determination[2]. A self-validating disposal system requires that laboratory personnel accurately classify and segregate waste before it leaves the fume hood.
Under the EPA's Resource Conservation and Recovery Act (RCRA), while 3-tert-butyl-4-hydroxyphenyl pentanoate is not a specifically listed waste, its organic solvent mixtures frequently trigger characteristic hazardous waste codes (e.g., D001 for ignitability or F002 for spent halogenated solvents)[3].
Table 2: Waste Stream Compatibility Matrix
Waste Stream
Compatible Solvents
Incompatible Materials
Final Treatment
Non-Halogenated Organic
Ethanol, Methanol, Hexane, EtOAc
Nitric acid, Peroxides, Permanganates
High-temperature incineration
Halogenated Organic
DCM, Chloroform, Chlorobenzene
Strong bases, Alkali metals
Specialized halogen incineration
Solid Hazardous Waste
Contaminated PPE, Silica gel, Pure solid
Liquid solvents (solids must be dried)
Solid waste incineration
Step-by-Step Disposal Methodologies
Every protocol below is designed to be self-validating: each step contains a verification check to ensure the preceding step was executed correctly, thereby eliminating compounding errors.
Compatibility Verification: Before transferring waste, verify the primary solvent used to dissolve the compound. Self-Validation: Check the lab notebook or batch record; if the solvent contains chlorine or fluorine, it must be routed to the halogenated stream.
Stream Selection: Route to a "Halogenated" carboy if mixed with solvents like Dichloromethane (DCM). Route to a "Non-Halogenated" carboy if mixed with alcohols or alkanes.
Transfer: Use a grounded, static-free funnel to transfer the solution into a high-density polyethylene (HDPE) or amber glass carboy. Causality: Grounding prevents static discharge, which could ignite volatile solvent vapors.
Capping: Equip the carboy with a vented cap. Causality: Vented caps prevent dangerous pressure buildup from potential off-gassing or slow hydrolysis of the ester.
Labeling: Apply an OSHA-compliant Globally Harmonized System (GHS) label immediately upon the first drop of waste entering the container[4]. The label must explicitly state: "Hazardous Waste - Toxic/Irritant - Contains Phenolic Antioxidant."
Collection: Gather all pure compound sweepings, contaminated weigh boats, spatulas, and chromatography silica.
Containment: Place the materials into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Place the sealed bag into a rigid, leak-proof HDPE solid waste bucket. Self-Validation: Ensure no free liquids are present at the bottom of the bucket; liquids compromise the integrity of solid waste incineration protocols.
Labeling: Mark the container as "Hazardous Solid Waste - Toxic/Irritant."
Methodology C: Spill Response & Decontamination
Containment: Isolate the area immediately. If the spill is liquid, surround it with an inert absorbent (e.g., vermiculite). If the spill is solid, gently cover it with damp paper towels. Causality: Dampening the solid prevents the aerosolization of fine phenolic dust, mitigating inhalation risks.
Collection: Sweep up the material using non-sparking tools and transfer it to a solid waste container.
Decontamination: Wash the affected surface with a 5% mild alkaline detergent solution. Causality: Mild base promotes the hydrolysis of the pentanoate ester into water-soluble pentanoic acid and the corresponding phenolate, which are easier to wipe away. Follow with a final ethanol wipe.
Disposal: Treat all cleanup materials, including the paper towels and PPE, as hazardous solid waste.
Process Visualization: Waste Routing Decision Tree
The following diagram illustrates the logical workflow for classifying and routing 3-tert-butyl-4-hydroxyphenyl pentanoate waste from the point of generation to final EPA-compliant destruction.
Caption: Decision tree for the segregation, containerization, and disposal of 3-tert-butyl-4-hydroxyphenyl pentanoate.
Personal protective equipment for handling 3-Tert-butyl-4-hydroxyphenyl pentanoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a rigorous, self-validating system of risk mitigation. 3-Tert-butyl-4-hydroxyphenyl pentanoate is a highly s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a rigorous, self-validating system of risk mitigation. 3-Tert-butyl-4-hydroxyphenyl pentanoate is a highly specialized synthetic phenolic antioxidant utilized extensively in materials science and drug development. While it provides excellent oxidative stability to your target formulations, the very chemical properties that make it an effective antioxidant—its lipophilicity and reactive phenolic hydroxyl group—dictate strict handling protocols to protect laboratory personnel and ensure experimental integrity.
Below is the comprehensive, causality-driven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Hazard Assessment & Mechanistic Causality
Before selecting PPE, we must understand why this specific molecule poses a risk.
Dermal and Ocular Irritation: The phenolic hydroxyl group and the pentanoate ester linkage can readily interact with cellular proteins and lipid bilayers. If exposed to the skin or mucous membranes, this lipophilic compound can penetrate the stratum corneum, leading to localized irritation and potential contact dermatitis.
Particulate Aerosolization: As a dry, crystalline powder, it is highly susceptible to static charge accumulation. Uncontrolled handling can aerosolize fine particulates, creating an inhalation hazard.
Environmental Toxicity: Synthetic phenolic antioxidants are notoriously toxic to aquatic life and can bioaccumulate. Strict waste segregation is not just a regulatory requirement; it is an environmental imperative.
Personal Protective Equipment (PPE) Matrix
In accordance with[1], controlling hazards at the source (e.g., using a fume hood) is our primary defense. However, when handling the neat solid or concentrated stock solutions, the following PPE matrix is mandatory.
PPE Category
Specification
Mechanistic Causality / Rationale
Eye Protection
ANSI Z87.1-compliant chemical splash goggles.
Protects against aerosolized dust during weighing and solvent splashing during dissolution. Standard safety glasses lack the necessary peripheral seal[1].
Hand Protection
Nitrile examination gloves (minimum 4 mil thickness).
Nitrile provides a robust, non-porous barrier against lipophilic phenolic compounds and the common organic solvents (e.g., DMSO, Ethanol) used for its dissolution.
Body Protection
100% Cotton lab coat (fully buttoned).
Prevents particulate accumulation on street clothing. Cotton minimizes static generation compared to synthetic blends, reducing the risk of aerosolizing the fine powder.
Respiratory
N95 particulate respirator (if handled outside a hood).
Mitigates the inhalation risk of fine crystalline dust[2]. Note: Primary handling must always occur within a certified chemical fume hood.
Operational Workflow & Handling Protocol
To ensure both operator safety and the reproducibility of your assays, follow this step-by-step methodology for preparing stock solutions.
Environmental Preparation: Verify that your chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents which can react exothermically with antioxidants.
Static Mitigation: Because 3-Tert-butyl-4-hydroxyphenyl pentanoate is a dry powder that carries a static charge, use an anti-static zero-stat gun on your weighing spatula and weigh boat. This prevents electrostatic dispersion of the powder across the balance.
Weighing: Tare a conductive weigh boat on an analytical balance inside the fume hood. Carefully transfer the required mass using a clean, stainless-steel spatula.
Dissolution: Transfer the solid to a borosilicate glass vial. Add your vehicle solvent (e.g., anhydrous ethanol or DMSO) slowly down the interior side of the vial. This liquid flow captures any residual dust and prevents aerosolization.
Homogenization: Cap the vial securely with a PTFE-lined septum cap. Vortex gently until complete dissolution is achieved.
Caption: Safe handling and dissolution workflow for 3-Tert-butyl-4-hydroxyphenyl pentanoate.
Spill Response & Disposal Plan
According to the National Academies' [3], a systematic approach to spills and waste management is required to maintain a culture of safety.
Solid Spill Protocol:
Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder.
Contain: Do not sweep dry powder, as this will force the chemical into the air. Instead, gently cover the spilled powder with damp disposable paper towels (using water or a compatible solvent) to suppress dust generation.
Collect: Use a non-sparking scoop or stiff cardboard to collect the damp material.
Sanitize: Wash the spill area with soap and water, followed by a 70% ethanol wipe-down to dissolve and remove any remaining lipophilic phenolic residues.
Disposal Plan:
Solid Waste: Place all contaminated cleanup materials (towels, weigh boats, gloves) into a chemically compatible, sealable container. Label explicitly as "Hazardous Waste: Phenolic Antioxidant Solid."
Liquid Waste: Solutions containing 3-Tert-butyl-4-hydroxyphenyl pentanoate and organic solvents must be collected in designated "Non-Halogenated Organic Waste" carboys.
Regulatory Routing: Never dispose of phenolic compounds down the sink. Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. U.S. Department of Labor.[Link]